Product packaging for VU0650786(Cat. No.:)

VU0650786

Cat. No.: B2596243
M. Wt: 387.8 g/mol
InChI Key: RXRVCJFGSOVYLG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU0650786 is a useful research compound. Its molecular formula is C18H15ClFN5O2 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClFN5O2 B2596243 VU0650786

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-2-[(5-chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN5O2/c1-11-9-24(14-3-2-6-21-17(14)20)18(26)15-7-13(23-25(11)15)10-27-16-5-4-12(19)8-22-16/h2-8,11H,9-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRVCJFGSOVYLG-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)C2=CC(=NN12)COC3=NC=C(C=C3)Cl)C4=C(N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0650786 is a potent, selective, and central nervous system (CNS) penetrant small molecule that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations. This compound represents a significant tool for investigating the therapeutic potential of mGlu3 modulation in various CNS disorders, including depression and anxiety.[1][2]

Core Mechanism: Negative Allosteric Modulation of mGlu3

This compound exerts its pharmacological effects by binding to an allosteric site on the mGlu3 receptor, a site topographically distinct from the orthosteric binding site for the endogenous agonist, glutamate. As a negative allosteric modulator, this compound does not compete with glutamate for binding but rather reduces the receptor's response to glutamate. This modulation results in a decrease in the maximal efficacy of glutamate-mediated signaling through the mGlu3 receptor.

The mGlu3 receptor is a member of the Class C G-protein coupled receptor (GPCR) family and is coupled to the Gi/Go heterotrimeric G-protein.[3][4] The canonical signaling pathway for mGlu3 involves the inhibition of adenylyl cyclase upon activation, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By negatively modulating the mGlu3 receptor, this compound attenuates this inhibitory effect, thereby influencing downstream cellular processes.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC50 at rat mGlu3 392 nMFluorescence-based calcium mobilization assay
IC50 at human mGlu3 480 nMFluorescence-based calcium mobilization assay
Selectivity >10 µM (inactive)Against mGlu1, mGlu2, mGlu4, mGlu5, mGlu6, mGlu7, and mGlu8

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Species Reference
Brain Penetration (Brain/Plasma Ratio) 0.8Rat
In Vivo Efficacy (Forced Swim Test) Active at 30 mg/kg, i.p.Mouse
In Vivo Efficacy (Marble Burying Test) Active at 30 mg/kg, i.p.Mouse

Table 2: In Vivo Characteristics of this compound

Signaling Pathway of mGlu3 and Inhibition by this compound

The following diagram illustrates the canonical Gi/Go-coupled signaling pathway of the mGlu3 receptor and the point of intervention for this compound.

mGlu3_Signaling_Pathway Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Binds to orthosteric site G_protein Gi/Go Protein (αβγ subunits) mGlu3->G_protein This compound This compound (NAM) This compound->mGlu3 Binds to allosteric site G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: mGlu3 receptor signaling and the inhibitory action of this compound.

Experimental Protocols

In Vitro Characterization: Fluorescence-Based Calcium Mobilization Assay

This assay is a primary method for determining the potency and selectivity of mGlu3 modulators.

Objective: To measure the ability of this compound to inhibit glutamate-induced calcium mobilization in cells co-expressing the mGlu3 receptor and a promiscuous G-protein.

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the rat mGlu3 receptor and the promiscuous G-protein Gα15.

Materials:

  • CHO-mGlu3-Gα15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hygromycin B and Zeocin

  • FLIPR Calcium 4 Assay Kit

  • L-glutamate

  • This compound

  • 384-well black-walled, clear-bottom assay plates

Protocol:

  • Cell Culture: Culture CHO-mGlu3-Gα15 cells in DMEM supplemented with 10% FBS, 250 µg/mL hygromycin B, and 250 µg/mL Zeocin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells into 384-well assay plates at a density of 20,000 cells per well and incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add 20 µL of the FLIPR Calcium 4 Assay Kit dye loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of L-glutamate (EC80).

  • Assay Measurement:

    • Place the assay plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Add this compound or vehicle to the wells and incubate for a specified pre-incubation time.

    • Add the EC80 concentration of L-glutamate to stimulate the cells.

    • Measure the fluorescence signal continuously to detect changes in intracellular calcium levels.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of the glutamate response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_workflow Experimental Workflow start Start culture Culture CHO-mGlu3-Gα15 cells start->culture plate Plate cells in 384-well plate culture->plate incubate1 Incubate overnight plate->incubate1 dye_load Load cells with Calcium 4 dye incubate1->dye_load incubate2 Incubate for 1 hour dye_load->incubate2 flipr Measure fluorescence in FLIPR incubate2->flipr prepare_compounds Prepare this compound and Glutamate add_nam Add this compound prepare_compounds->add_nam add_agonist Add Glutamate (EC80) analyze Analyze data and determine IC50 flipr->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay to characterize this compound.

Conclusion

This compound is a well-characterized negative allosteric modulator of the mGlu3 receptor. Its mechanism of action involves binding to an allosteric site on the receptor, leading to a reduction in the efficacy of glutamate-induced Gi/Go signaling and subsequent inhibition of adenylyl cyclase. The high potency and selectivity of this compound, coupled with its CNS penetrance, make it an invaluable research tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor and for exploring its potential as a therapeutic target for CNS disorders.

References

VU0650786: A Selective mGlu3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0650786 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2] As a NAM, this compound does not bind to the orthosteric glutamate binding site but to a distinct allosteric site on the receptor. This binding event reduces the receptor's response to glutamate. The selectivity of this compound for mGlu3 over other mGlu receptor subtypes, particularly the closely related mGlu2 receptor, makes it a valuable tool for elucidating the specific physiological roles of mGlu3 and a promising lead compound for the development of novel therapeutics for CNS disorders. Preclinical studies have demonstrated its potential antidepressant and anxiolytic activity in rodent models.[1][2] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and relevant biological pathways associated with this compound.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity as an mGlu3 NAM.

Potency and Selectivity

The potency of this compound at the rat mGlu3 receptor was determined using a calcium mobilization assay in a cell line co-expressing the receptor and a promiscuous G-protein. The resulting IC50 value, which represents the concentration of the compound that inhibits 50% of the maximal response to an agonist, is presented in Table 1. To establish the selectivity of this compound, it was tested against other rat mGlu receptor subtypes.

Table 1: In Vitro Potency and Selectivity of this compound at Rat mGlu Receptors

Receptor SubtypeAssay TypeAgonist (Concentration)This compound IC50 (nM)Percent Inhibition @ 30 µM
mGlu3Calcium MobilizationGlutamate (EC80)392100%
mGlu2Calcium MobilizationGlutamate (EC80)> 30,00011%
mGlu5Calcium MobilizationGlutamate (EC80)> 30,0001%

Data sourced from Engers et al., 2015.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Calcium Mobilization Assay for mGlu3

This functional assay is designed to measure the ability of a compound to inhibit the glutamate-induced activation of the mGlu3 receptor. Since mGlu3 is a Gi/o-coupled receptor, which typically leads to a decrease in cAMP, the assay utilizes a cell line stably co-expressing the rat mGlu3 receptor and the promiscuous G-protein Gα15. Gα15 couples to the receptor and redirects the signal through the Gq pathway, resulting in the mobilization of intracellular calcium, which can be measured with a fluorescent dye.

Materials:

  • Cell Line: HEK293 cells stably co-expressing the rat mGlu3 receptor and Gα15.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM (or equivalent).

  • Agonist: L-Glutamate.

  • Test Compound: this compound.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the HEK293-rmGlu3-Gα15 cells into 384-well assay plates at a density of 20,000 cells per well in 20 µL of culture medium and incubate overnight at 37°C in 5% CO2.

  • Dye Loading: The following day, aspirate the culture medium and add 20 µL of assay buffer containing the calcium indicator dye to each well. Incubate the plate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the desired concentration of the test compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the assay plate into the FLIPR instrument. After establishing a stable baseline fluorescence reading, add an EC80 concentration of L-glutamate to each well.

  • Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time. The inhibitory effect of this compound is calculated as a percentage of the response to glutamate alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Biological Pathways and Mechanisms

mGlu3 Signaling Pathway

Metabotropic glutamate receptor 3 is a Class C G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, glutamate, it couples to inhibitory G-proteins of the Gi/o family. This initiates a signaling cascade with several downstream effects. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G-protein into its Gαi/o and Gβγ subunits allows for further signaling. The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). This compound, as a negative allosteric modulator, binds to a site on the mGlu3 receptor that is distinct from the glutamate binding site and reduces the efficacy of glutamate-mediated signaling through these pathways.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu3_Receptor mGlu3 Receptor Glutamate->mGlu3_Receptor Binds G_Protein Gi/o Protein (αβγ) mGlu3_Receptor->G_Protein Activates This compound This compound This compound->mGlu3_Receptor Binds (Allosteric) G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase Ion_Channel Ion Channels (e.g., GIRK, VGCC) Downstream_Effectors Downstream Cellular Effects Ion_Channel->Downstream_Effectors G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC cAMP->Downstream_Effectors

mGlu3 Receptor Signaling Pathway and Modulation by this compound.
High-Throughput Screening (HTS) Workflow for mGlu3 NAM Discovery

The discovery of selective mGlu3 NAMs like this compound typically involves a multi-stage high-throughput screening campaign. The workflow is designed to efficiently identify and characterize compounds with the desired pharmacological profile from a large chemical library.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation_selectivity Hit Confirmation and Selectivity cluster_characterization Lead Characterization Compound_Library Large Compound Library (~100,000s of compounds) Primary_Assay Single-Concentration mGlu3 Functional Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Hit_Identification Identify Initial Hits (Compounds showing inhibition) Primary_Assay->Hit_Identification Dose_Response Concentration-Response Curves on mGlu3 to determine IC50 Hit_Identification->Dose_Response Selectivity_Panel Test against other mGlu receptors (mGlu2, mGlu5, etc.) Dose_Response->Selectivity_Panel Selective_Hits Prioritize Selective mGlu3 NAMs Selectivity_Panel->Selective_Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Schild analysis) Selective_Hits->Mechanism_of_Action In_Vitro_ADME In Vitro ADME/Tox Profiling (Metabolic stability, permeability) Mechanism_of_Action->In_Vitro_ADME Lead_Candidate Lead Candidate (e.g., this compound) In_Vitro_ADME->Lead_Candidate

High-Throughput Screening Workflow for mGlu3 NAM Discovery.

References

The Discovery and Synthesis of VU0650786: A CNS-Penetrant mGlu3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU0650786 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). Its discovery marked a significant advancement in the development of tool compounds to probe the therapeutic potential of targeting mGlu3 for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals. The document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes relevant pathways and workflows using Graphviz diagrams.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The mGlu3 receptor subtype, in particular, has emerged as a promising therapeutic target for a range of neurological and psychiatric conditions, including schizophrenia, anxiety, and depression. The development of selective ligands for mGlu3 has been a key objective in neuroscience drug discovery.

This compound was discovered by researchers at the Vanderbilt Center for Neuroscience Drug Discovery as a selective mGlu3 NAM.[1][2][3] It originated from a chemical scaffold initially identified as a positive allosteric modulator (PAM) of the mGlu5 receptor.[1][3] Through a focused medicinal chemistry effort, the scaffold was optimized to yield a compound with high potency and selectivity for mGlu3, coupled with favorable pharmacokinetic properties for in vivo studies.

Discovery and Medicinal Chemistry Optimization

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study. The starting point was a series of 5-aryl-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one compounds. The optimization process focused on modifying various regions of the chemical scaffold to enhance mGlu3 NAM potency and selectivity over other mGluR subtypes, particularly mGlu2 and mGlu5. This effort led to the identification of this compound as a lead compound with a desirable balance of in vitro activity and in vivo drug-like properties.

Structure-Activity Relationship (SAR)

The SAR campaign explored modifications at the aryl and pyridyl ether positions of the core structure. A selection of synthesized analogs and their corresponding in vitro potencies are summarized in the table below.

CompoundR GroupmGlu3 IC50 (nM)mGlu2 IC50 (µM)mGlu5 IC50 (µM)
This compound 2-Fluoropyridin-3-yloxy392>30>30
Analog 1Phenyl850>10>30
Analog 22-Chlorophenyl620>30>30
Analog 33-Fluorophenyl450>10>30
Analog 42-Methylpyridin-3-yloxy1200>30>30

Data compiled from Engers et al., 2015.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step sequence starting from commercially available phenoxyacetone. The general synthetic scheme is depicted below, followed by a detailed experimental protocol.

Synthetic Scheme

G A Phenoxyacetone B Ethyl 2,4-dioxo-4-phenylbutanoate A->B Diethyl carbonate, NaH, THF C 5-Phenyl-1H-pyrazol-3-ol B->C Hydrazine hydrate, EtOH, reflux E (R)-5-Phenyl-2-(1-(tert-butoxycarbonylamino)propan-2-yl)-1,2-dihydropyrazol-3-one C->E (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate, DIAD, PPh3, THF, MW D (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate F (R)-2-(1-Aminopropan-2-yl)-5-phenyl-1,2-dihydropyrazol-3-one E->F TFA, DCM G (R)-7-Methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one F->G aq. K2CO3, reflux H This compound (5-(2-Fluoropyridin-3-yloxy)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) G->H 2-Fluoro-3-hydroxypyridine, NaH, DMF I 2-Fluoro-3-hydroxypyridine G cluster_0 Presynaptic Terminal Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Binds This compound This compound This compound->mGlu3 Binds (Allosteric Site) G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Release Modulates Synaptic_Vesicle Synaptic Vesicle (Glutamate)

References

VU0650786: A Technical Guide to CNS Penetration and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] Its ability to penetrate the central nervous system (CNS) and its favorable pharmacokinetic profile make it a valuable tool for in vivo studies investigating the therapeutic potential of mGlu3 modulation for CNS disorders. This technical guide provides an in-depth overview of the CNS penetration and bioavailability of this compound, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, providing a clear comparison of its bioavailability and CNS distribution.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats [4]

ParameterValue
Dose (Oral)3 mg/kg
Bioavailability (%F)60%
Half-life (t1/2)49 min
Plasma Clearance (CLp)30 mL/min/kg

Table 2: CNS Penetration of this compound in Rats [2]

ParameterValueInterpretation
Unbound Brain-to-Plasma Ratio (Kp,uu)1Indicates unrestricted passage across the blood-brain barrier and lack of active efflux.

Experimental Protocols

Detailed methodologies for the key experiments that determined the pharmacokinetic profile of this compound are provided below.

In Vivo Pharmacokinetics in Rats

Objective: To determine the oral bioavailability, half-life, and plasma clearance of this compound.

Animal Model: Male Sprague-Dawley rats.

Dosing:

  • A single oral (p.o.) dose of 3 mg/kg was administered.

  • The vehicle used for administration was a suspension in 0.5% methylcellulose.

Blood Sampling:

  • Serial blood samples were collected from a cannulated jugular vein at predefined time points post-dose.

  • Plasma was separated by centrifugation and stored at -80 °C until analysis.

Bioanalysis:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Determination of Unbound Brain-to-Plasma Ratio (Kp,uu)

Objective: To assess the extent of this compound's penetration into the brain parenchyma.

Methodology: The unbound brain-to-plasma concentration ratio (Kp,uu) was determined to be one, indicating that the unbound concentration of this compound in the brain is equal to its unbound concentration in the plasma. This value suggests that the compound readily crosses the blood-brain barrier and is not a significant substrate for efflux transporters.

Experimental Workflow for Kp,uu Determination

G cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_calculation Calculation Rat Sprague-Dawley Rat Blood Blood Sampling Rat->Blood Brain Brain Homogenate Rat->Brain Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood->Plasma_Analysis PPB Plasma Protein Binding Assay Blood->PPB Brain_Analysis Brain Homogenate Analysis (LC-MS/MS) Brain->Brain_Analysis BPB Brain Tissue Binding Assay Brain->BPB Kp Calculate Total Brain-to-Plasma Ratio (Kp) Plasma_Analysis->Kp Brain_Analysis->Kp Kp_uu Calculate Unbound Brain-to-Plasma Ratio (Kp,uu) PPB->Kp_uu BPB->Kp_uu Kp->Kp_uu

Caption: Workflow for determining the unbound brain-to-plasma ratio (Kp,uu).

LC-MS/MS Bioanalytical Method

Objective: To quantify the concentration of this compound in plasma and brain homogenate samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation:

  • Protein Precipitation: Plasma or brain homogenate samples were treated with acetonitrile to precipitate proteins.

  • Centrifugation: Samples were centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing this compound was transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) was used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

LC-MS/MS Bioanalysis Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Plasma or Brain Homogenate Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Evaporation Evaporation & Reconstitution Transfer->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the bioanalysis of this compound using LC-MS/MS.

Signaling Pathway Context

This compound exerts its effects by modulating the signaling of mGlu3, a Group II metabotropic glutamate receptor. These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to Gi/o proteins.

Simplified mGlu3 Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Orthosteric Agonist This compound This compound This compound->mGlu3 Negative Allosteric Modulator Gi_o Gi/o Protein mGlu3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to

Caption: Simplified signaling pathway of the mGlu3 receptor modulated by this compound.

References

In Vivo Effects of VU0650786 on Neuronal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a member of the group II metabotropic glutamate receptors, mGlu3 is a Gi/o-coupled G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and modulates neuronal excitability.[3] Preclinical studies have demonstrated the antidepressant and anxiolytic-like properties of this compound in rodent models, making it a compound of significant interest for the development of novel therapeutics for psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the known in vivo effects of this compound on neuronal activity, detailing its impact on cellular and network-level electrophysiology, the underlying signaling pathways, and comprehensive experimental protocols for its characterization.

In Vivo Electrophysiological Effects of this compound

Systemic administration of this compound and other selective mGlu3 NAMs elicits significant changes in neuronal activity, particularly within the thalamocortical circuitry, which is critically involved in mood regulation and cognition. The primary effect observed is an enhancement of thalamocortical transmission.

Neuronal Firing Rates

While specific quantitative data on the firing rates of individual neurons following this compound administration are not extensively detailed in the available literature, studies on selective mGlu3 NAMs indicate a rapid activation of unique ensembles of pyramidal cells in the prefrontal cortex (PFC). This suggests an increase in the firing activity of these specific neuronal populations.

Brain RegionCell TypeEffect of this compound (or selective mGlu3 NAM)Quantitative Data
Prefrontal Cortex (PFC)Pyramidal CellsRapid activation of distinct ensemblesSpecific firing rate changes (e.g., spikes/sec) are not yet quantified in available literature.
ThalamusThalamocortical NeuronsEnhancement of transmission to the PFCDirect in vivo firing rate data for this compound is not available.
Synaptic Plasticity and Neuronal Activation

This compound has been shown to modulate synaptic plasticity and neuronal activation, as evidenced by its effects on long-term depression (LTD) and c-Fos expression.

ParameterEffect of this compoundQuantitative DataBrain Region
Thalamocortical Long-Term Depression (LTD)Weakens LTDSpecific percentage of reduction not detailed.Thalamocortical pathway
c-Fos Positive CellsIncreases proportion of c-Fos positive cellsApproximately 4-fold increase with 30 mg/kg i.p. administration.Not specified, but likely in regions associated with antidepressant action like the PFC.
Gamma Oscillations

The enhancement of thalamocortical transmission by mGlu3 NAMs suggests a potential modulation of oscillatory activity, including gamma oscillations, which are crucial for cognitive processes and are often dysregulated in psychiatric disorders. However, direct and detailed in vivo studies quantifying the specific effects of this compound on the power spectrum of gamma oscillations are not yet available.

Signaling Pathways

The primary mechanism of action of this compound is the negative allosteric modulation of the mGlu3 receptor. This receptor is canonically coupled to the Gi/o signaling pathway.

Canonical Gi/o Signaling Pathway

As a NAM, this compound reduces the efficacy of endogenous glutamate at the mGlu3 receptor. This leads to a decrease in the activation of the Gi/o protein. Consequently, there is reduced inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mGlu3 mGlu3 Receptor This compound->mGlu3 Inhibits G_protein Gi/o Protein (αβγ) mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Canonical Gi/o signaling pathway modulated by this compound.

mGlu3 and mGlu5 Receptor Interaction

Recent evidence suggests a functional partnership between mGlu3 and mGlu5 receptors. Activation of mGlu3 can potentiate mGlu5 receptor signaling. This interaction is thought to be mediated by the G-protein beta-gamma (Gβγ) subunits released upon Gi/o activation. These Gβγ subunits can directly or indirectly modulate the activity of Phospholipase C (PLC), a key enzyme in the Gq-coupled mGlu5 receptor pathway. By inhibiting mGlu3 with this compound, this potentiation of mGlu5 signaling would be reduced.

mGlu3_mGlu5_interaction cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound mGlu3 mGlu3 Receptor (Gi/o-coupled) This compound->mGlu3 Inhibits G_beta_gamma Gβγ mGlu3->G_beta_gamma Releases mGlu5 mGlu5 Receptor (Gq-coupled) PLC Phospholipase C (PLC) mGlu5->PLC Activates G_beta_gamma->PLC Potentiates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC electrophysiology_workflow Animal_Prep Animal Preparation & Surgery Electrode_Implant Electrode Implantation Animal_Prep->Electrode_Implant Baseline_Record Baseline Recording Electrode_Implant->Baseline_Record Drug_Admin This compound Administration Baseline_Record->Drug_Admin Post_Drug_Record Post-Administration Recording Drug_Admin->Post_Drug_Record Data_Analysis Data Analysis Post_Drug_Record->Data_Analysis

References

The Antidepressant Potential of VU0650786: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Antidepressant-like Effects of the mGlu3 Negative Allosteric Modulator VU0650786 in Rodent Models

Introduction

The metabotropic glutamate receptor 3 (mGlu3) has emerged as a promising target for novel antidepressant therapies. As a member of the Group II metabotropic glutamate receptors, mGlu3 is a Gi/Go-coupled receptor primarily located on presynaptic terminals and glial cells, where it modulates glutamate release and synaptic plasticity.[1] Negative allosteric modulators (NAMs) of mGlu3, such as this compound, offer a novel mechanistic approach to antidepressant action, potentially differing from traditional monoaminergic agents. This technical guide provides a comprehensive overview of the preclinical evidence for the antidepressant-like effects of this compound in rodent models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Compound: this compound

This compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator of the mGlu3 receptor.[2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of mGlu3 in neuropsychiatric disorders.

Preclinical Evidence of Antidepressant-Like Efficacy

The antidepressant-like properties of this compound have been evaluated in a range of rodent behavioral paradigms that are sensitive to clinically effective antidepressant drugs. The most prominent of these are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antidepressant-like effects of this compound.

Table 1: Effects of this compound in the Forced Swim Test (FST)

SpeciesDoses Administered (mg/kg, i.p.)Primary Outcome MeasureKey FindingsReference
Rat (Sprague-Dawley)10, 30Immobility Time (s)Dose-dependently decreased immobility time, indicative of an antidepressant-like effect.[4]
Mouse30Passive CopingReduced passive coping behavior.[1]

Table 2: Effects of this compound in Chronic Stress Models

SpeciesModelPrimary Outcome MeasureKey FindingsReference
MouseChronic StressAnhedoniaReversed anhedonic behavior, a core symptom of depression.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the standard protocols for the key behavioral assays used to evaluate the antidepressant-like effects of this compound.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.

Apparatus:

  • A transparent cylindrical container (typically 40 cm high, 20 cm in diameter).

  • Filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.

Procedure:

  • Habituation (Day 1): Rodents are placed in the water-filled cylinder for a 15-minute pre-test session.

  • Test Session (Day 2): 24 hours after the pre-test, rodents are administered this compound or vehicle via intraperitoneal (i.p.) injection.

  • Following a pre-determined pretreatment time (e.g., 60 minutes), the animals are placed back into the swim cylinder for a 5-minute test session.

  • The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.

Workflow for the Forced Swim Test:

FST Experimental Workflow
Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair used to assess antidepressant efficacy, particularly in mice.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the tail.

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by its tail from the bar, ensuring it cannot escape or touch any surfaces.

  • The total duration of immobility is recorded over a 6-minute test period.

Workflow for the Tail Suspension Test:

TST Experimental Workflow
Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived rodent to eat in a novel and potentially stressful environment.

Apparatus:

  • A novel, open-field arena (e.g., a brightly lit 50x50 cm box with 30 cm high walls).

  • A single food pellet placed in the center of the arena.

Procedure:

  • Rodents are food-deprived for a specified period (e.g., 24 hours) prior to the test.

  • On the test day, the animal is placed in a corner of the novel arena.

  • The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

Workflow for the Novelty-Suppressed Feeding Test:

NSFT Experimental Workflow

Mechanism of Action: mGlu3 Receptor Signaling

This compound exerts its effects by modulating the signaling cascade of the mGlu3 receptor. As a Gi/Go-coupled receptor, the activation of mGlu3 by its endogenous ligand, glutamate, initiates a series of intracellular events.

Signaling Pathway of mGlu3 Receptor and Modulation by this compound:

mGlu3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates This compound This compound (NAM) This compound->mGlu3 Inhibits Gi_Go Gi/o Protein mGlu3->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuroplasticity) CREB->Gene Regulates

mGlu3 Receptor Signaling Pathway and Negative Allosteric Modulation

Activation of the mGlu3 receptor by glutamate leads to the activation of the inhibitory G-protein, Gi/Go. This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which subsequently alters the phosphorylation state of downstream targets, including transcription factors like CREB, ultimately influencing gene expression related to neuroplasticity.

As a negative allosteric modulator, this compound binds to a site on the mGlu3 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate for the receptor, thereby dampening the downstream inhibitory signaling cascade. The net effect is a disinhibition of adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA and its downstream targets. This modulation of the glutamatergic system is hypothesized to underlie the antidepressant-like effects observed in preclinical models.

Conclusion

This compound, a selective mGlu3 NAM, demonstrates consistent antidepressant-like activity in rodent models of depression. The data from the Forced Swim Test and chronic stress paradigms, coupled with a well-defined mechanism of action on the mGlu3 signaling pathway, position this compound as a valuable tool for further investigation into the role of glutamatergic modulation in the treatment of depressive disorders. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate this compound and other mGlu3 modulators in their own preclinical studies. Future research should continue to explore the long-term efficacy and safety profile of this compound class to facilitate its potential translation to clinical applications.

References

The Anxiolytic Potential of VU0650786: A Technical Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: VU0650786 is a selective and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2][3] It has demonstrated both antidepressant and anxiolytic properties in various rodent models.[1][2] Originating from a chemical series initially identified as mGlu5 positive allosteric modulators (PAMs), this compound represents a significant tool for dissecting the specific role of mGlu3 receptors in neuropsychiatric disorders. This technical guide provides an in-depth overview of the preclinical evaluation of this compound's anxiolytic effects, focusing on its mechanism of action, relevant experimental protocols, and data presentation.

Core Mechanism: mGlu3 Negative Allosteric Modulation

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. The mGlu3 receptor, a member of the Group II mGlu receptors, is primarily coupled to the Gi/o protein. Its activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). These receptors are strategically located in brain regions critical for emotional regulation, including the prefrontal cortex, hippocampus, and amygdala.

As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the mGlu3 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or functional response to glutamate. The resulting attenuation of mGlu3 signaling is hypothesized to underlie its anxiolytic effects.

mGlu3_Signaling_Pathway cluster_pre Presynaptic Terminal Glutamate_pre Glutamate mGlu3 mGlu3 Receptor Glutamate_pre->mGlu3 Activates G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_channel Voltage-gated Ca2+ Channel cAMP->Ca_channel Modulates Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Fusion Release Reduced Glutamate Release This compound This compound (mGlu3 NAM) This compound->mGlu3 Inhibits

Caption: Simplified mGlu3 signaling pathway and the inhibitory action of this compound.

Preclinical Evidence of Anxiolytic Activity

Preclinical studies have demonstrated the efficacy of this compound in rodent models of anxiety and depression. While specific quantitative data from the primary publications are not publicly available in full, the compound has been reported to produce anxiolytic-like effects. These effects are typically assessed using a battery of behavioral assays that measure the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.

Data Presentation

The anxiolytic properties of this compound would be quantified and summarized from behavioral tests. Below are representative tables illustrating how such data would be presented.

Note: The following tables are illustrative. Specific values for this compound are not available from the cited abstracts and are represented here with qualitative descriptions.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

Treatment Group Dose (mg/kg, i.p.) Time in Open Arms (% of Total) Open Arm Entries (% of Total) Closed Arm Entries (Count)
Vehicle N/A Baseline Baseline Baseline
This compound Low Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound Mid Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound High Statistically Significant Increase Statistically Significant Increase No Significant Change

| Diazepam (Control) | 2.0 | Statistically Significant Increase | Statistically Significant Increase | No Significant Change |

Table 2: Effects of this compound in the Light-Dark Box (LDB) Test

Treatment Group Dose (mg/kg, i.p.) Time in Light Chamber (s) Transitions between Chambers (Count) Latency to Enter Dark (s)
Vehicle N/A Baseline Baseline Baseline
This compound Low Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound Mid Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound High Statistically Significant Increase Statistically Significant Increase No Significant Change

| Diazepam (Control) | 2.0 | Statistically Significant Increase | Statistically Significant Increase | No Significant Change |

Table 3: Effects of this compound in the Open Field Test (OFT)

Treatment Group Dose (mg/kg, i.p.) Time in Center Zone (s) Center Zone Entries (Count) Total Distance Traveled (m)
Vehicle N/A Baseline Baseline Baseline
This compound Low Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound Mid Statistically Significant Increase Statistically Significant Increase No Significant Change
This compound High Statistically Significant Increase Statistically Significant Increase No Significant Change

| Diazepam (Control) | 2.0 | Statistically Significant Increase | Statistically Significant Increase | Possible Decrease |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following are standard protocols for key behavioral assays used to evaluate anxiolytics.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (≥ 1 week) habituation Habituation to Test Room (≥ 60 min prior to test) acclimation->habituation dosing Drug Administration (this compound or Vehicle, i.p.) habituation->dosing pretreatment Pretreatment Period (e.g., 30-60 min) dosing->pretreatment behavioral_test Behavioral Assay (EPM, LDB, or OFT) pretreatment->behavioral_test recording Video Recording & Automated Tracking behavioral_test->recording analysis Data Extraction & Statistical Analysis (e.g., ANOVA) recording->analysis results Results Interpretation analysis->results

Caption: General workflow for a preclinical behavioral pharmacology study.
Elevated Plus Maze (EPM) Test

The EPM is a widely used model for assessing anxiety-like behavior in rodents, capitalizing on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm). It consists of four arms (e.g., 50 cm long x 10 cm wide): two open arms and two arms enclosed by high walls (e.g., 40 cm). The arms are connected by a central square platform.

  • Procedure:

    • Rodents are habituated to the testing room for at least 60 minutes before the test.

    • The subject animal receives an intraperitoneal (i.p.) injection of this compound or vehicle solution.

    • Following a predetermined pretreatment period (e.g., 30-60 minutes), the animal is placed on the central platform of the maze, facing an open arm.

    • The animal is allowed to explore the maze freely for a 5-minute session.

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

    • The maze is thoroughly cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.

  • Key Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of closed arm entries (as an indicator of general locomotor activity).

Light-Dark Box (LDB) Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory drive in novel environments. Anxiolytic compounds typically increase the time spent in the illuminated compartment.

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (approximately 2/3 of the box). The compartments are connected by a small opening at floor level.

  • Procedure:

    • Animals are habituated to the testing room prior to the experiment.

    • Subjects are administered this compound or vehicle (i.p.) and returned to their home cage for the pretreatment period.

    • The animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a 5 to 10-minute session.

    • An automated video tracking system records the animal's movement.

    • The apparatus is cleaned with 70% ethanol between subjects.

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total distance traveled in the light compartment.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to remain close to the walls (thigmotaxis) of a novel, open arena. Anxiolytics often increase exploration of the more anxiogenic central area.

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm or larger) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the analysis software.

  • Procedure:

    • After habituation to the testing room and drug/vehicle administration, the animal is gently placed in the center of the open field arena.

    • Activity is recorded for a period of 5 to 30 minutes using an automated video tracking system.

    • The arena is cleaned thoroughly between each trial.

  • Key Parameters Measured:

    • Time spent in the center of the arena.

    • Distance traveled in the center versus the periphery.

    • Latency to enter the center zone.

    • Total distance traveled (a measure of overall locomotor activity).

Conclusion

This compound, as a selective mGlu3 NAM, presents a valuable pharmacological tool for investigating the role of this receptor in anxiety and other CNS disorders. The preclinical data, though not fully detailed in publicly accessible literature, indicates a clear anxiolytic-like profile in standard rodent behavioral models. The experimental paradigms and data presentation formats outlined in this guide provide a framework for researchers aiming to further investigate the anxiolytic properties of this compound and related compounds. Rigorous adherence to standardized protocols is essential for generating reproducible and translatable findings in the field of drug development.

References

The Role of Metabotropic Glutamate Receptor 3 (mGlu3) in Depression and Anxiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabotropic glutamate receptor 3 (mGlu3), a member of the Group II metabotropic glutamate receptors, has emerged as a significant target in the neuropharmacology of mood and anxiety disorders. Predominantly localized in the central nervous system, mGlu3 receptors play a crucial modulatory role in glutamatergic transmission, neuroinflammation, and synaptic plasticity. Both preclinical and clinical evidence suggest that modulation of mGlu3 receptor activity can produce significant antidepressant and anxiolytic effects. This technical guide provides an in-depth overview of the current understanding of mGlu3 receptors, focusing on their signaling pathways, the effects of selective ligands in established preclinical models, and relevant clinical trial data. Detailed experimental protocols for key behavioral assays are also provided to facilitate further research in this promising area of drug development.

Introduction to mGlu3 Receptors

The mGlu3 receptor, encoded by the GRM3 gene, is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate.[1] It shares a high degree of sequence homology with the mGlu2 receptor, and the two are often studied together as Group II mGlu receptors.[2]

Localization in the Central Nervous System

mGlu3 receptors are widely distributed throughout the brain, with notable expression in the cerebral cortex, hippocampus, striatum, and amygdala—regions critically involved in the regulation of mood and emotion.[3] Their subcellular localization is complex and functionally significant:

  • Presynaptic: mGlu3 receptors are frequently found on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release.[2]

  • Postsynaptic: Postsynaptic mGlu3 receptors have also been identified, particularly in the dentate gyrus and prefrontal cortex.[3] In primate prefrontal cortex, postsynaptic mGlu3 receptors have been shown to strengthen synaptic connectivity.

  • Glial Cells: mGlu3 receptors are prominently expressed on astrocytes and microglia, where they are involved in regulating glutamate uptake and neuroinflammatory processes.

Signaling Pathways of mGlu3 Receptors

The signaling cascades initiated by mGlu3 receptor activation are multifaceted and contribute to its diverse physiological roles.

Canonical Gi/o-Coupled Pathway

The primary signaling mechanism of mGlu3 receptors is through their coupling to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is the basis for the receptor's inhibitory effect on neurotransmitter release.

Non-Canonical Signaling and Crosstalk

Beyond the canonical pathway, mGlu3 receptors engage in several non-canonical signaling events and crosstalk with other receptor systems:

  • Potentiation of mGlu5 Receptor Signaling: Activation of mGlu3 receptors can potentiate the signaling of mGlu5 receptors, which are coupled to Gq proteins and phospholipase C activation. This interaction can lead to enhanced intracellular calcium mobilization and is implicated in synaptic plasticity.

  • Regulation of Glutamate Transporters: In astrocytes, mGlu3 receptor activation has been shown to increase the expression of glial glutamate transporters, such as GLAST and GLT-1. This enhances glutamate clearance from the synapse, which can be neuroprotective.

  • Anti-inflammatory Signaling in Microglia: mGlu3 receptors on microglia play a role in suppressing neuroinflammation. Their activation can lead to an anti-inflammatory phenotype in these immune cells of the brain.

mGlu3_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_pre Glutamate mGlu3_pre mGlu3 Receptor Glutamate_pre->mGlu3_pre Activates G_protein_pre Gi/o mGlu3_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre Release_pre ↓ Glutamate Release cAMP_pre->Release_pre mGlu3_post mGlu3 Receptor mGlu5 mGlu5 Receptor mGlu3_post->mGlu5 Potentiates PLC Phospholipase C mGlu5->PLC Activates Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Plasticity Synaptic Plasticity Ca_mobilization->Plasticity mGlu3_astro mGlu3 Receptor PI3K_MAPK PI3K/MAPK Pathway mGlu3_astro->PI3K_MAPK Glutamate_astro Glutamate Glutamate_astro->mGlu3_astro Transporters ↑ GLAST/GLT-1 Expression PI3K_MAPK->Transporters Uptake ↑ Glutamate Uptake Transporters->Uptake

Figure 1: mGlu3 Receptor Signaling Pathways.

Preclinical Evidence in Depression and Anxiety Models

A substantial body of preclinical research has investigated the therapeutic potential of targeting mGlu3 receptors for depression and anxiety. These studies have primarily utilized rodent models and a variety of behavioral assays to assess antidepressant- and anxiolytic-like effects.

mGlu2/3 Receptor Agonists

Initial studies focused on broad mGlu2/3 receptor agonists. While some anxiolytic effects were observed, the findings have been somewhat inconsistent, with some studies reporting anxiogenic-like effects at higher doses.

mGlu2/3 Receptor Antagonists and mGlu3 Negative Allosteric Modulators (NAMs)

More recent research has shifted towards mGlu2/3 receptor antagonists and, more specifically, mGlu3-selective negative allosteric modulators (NAMs). These compounds have demonstrated more robust and consistent antidepressant-like effects in preclinical models. Notably, mGlu3 NAMs have been shown to produce rapid and sustained antidepressant effects, similar to those observed with ketamine, but without the associated side effects.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of mGlu3 receptor ligands in rodent models of depression and anxiety.

Table 1: Effects of mGlu3 Receptor Ligands in the Forced Swim Test (FST)

CompoundSpeciesModelDoseEffect on Immobility TimeReference
MGS0039 (mGlu2/3 Antagonist)MouseSocial Defeat Stress1 mg/kgSignificant decrease
VU0650786 (mGlu3 NAM)MouseChronic Stress10 mg/kgSignificant decrease

Table 2: Effects of mGlu3 Receptor Ligands in Anxiety Models

CompoundSpeciesModelDoseKey FindingReference
LY379268 (mGlu2/3 Agonist)RatElevated Plus Maze3 mg/kgAnxiogenic-like (↓ open arm time)
MGS0039 (mGlu2/3 Antagonist)RatConditioned Fear Stress2 mg/kgAnxiolytic-like (↓ freezing)
This compound (mGlu3 NAM)MouseMarble Burying Test10 mg/kgAnxiolytic-like (↓ marbles buried)

Clinical Evidence

The translation of preclinical findings for mGlu3 receptor ligands to clinical applications is an active area of investigation. To date, clinical trials have primarily focused on compounds targeting both mGlu2 and mGlu3 receptors.

LY544344 (mGlu2/3 Agonist Prodrug) in Generalized Anxiety Disorder (GAD)

An 8-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of LY544344, a prodrug of the mGlu2/3 agonist LY354740, in patients with GAD.

Table 3: Key Outcomes of the LY544344 Clinical Trial in GAD

Treatment GroupNChange from Baseline in HAM-A ScoreResponse RateRemission Rate
Placebo44---
LY544344 8 mg b.i.d.36Not significantly different from placebo--
LY544344 16 mg b.i.d.28Significantly greater improvement vs. placeboSignificantly higher vs. placeboSignificantly higher vs. placebo

HAM-A: Hamilton Anxiety Rating Scale

Patients treated with 16 mg b.i.d. of LY544344 showed a statistically significant improvement in anxiety symptoms compared to placebo. However, the trial was discontinued prematurely due to findings of convulsions in preclinical toxicology studies.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for advancing our understanding of mGlu3 receptors. The following sections detail the methodologies for two of the most commonly used behavioral assays in preclinical depression and anxiety research.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to assess antidepressant efficacy. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).

  • Water maintained at 23-25°C, with a depth of 15-20 cm to prevent the animal from touching the bottom.

Procedure:

  • Habituation/Pre-test (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored.

  • Test Session (Day 2): 24 hours after the pre-test, the animal is placed back into the cylinder for a 5-minute session. This session is typically video-recorded for later analysis.

  • Scoring: An observer, blind to the experimental conditions, scores the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).

  • A central platform (e.g., 10 cm x 10 cm) connects the four arms.

Procedure:

  • Habituation: The animal is brought to the testing room at least 30-60 minutes before the test to acclimate.

  • Test Session: The animal is placed on the central platform, facing one of the open arms.

  • Exploration: The animal is allowed to freely explore the maze for a 5-minute session. The session is recorded for subsequent analysis.

  • Scoring: Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each type of arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Preclinical_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Model Animal Model Selection (e.g., Chronic Stress Model) Drug_Admin Drug Administration (e.g., mGlu3 NAM vs. Vehicle) Animal_Model->Drug_Admin EPM Elevated Plus Maze (Anxiety Assessment) Drug_Admin->EPM Test 1 FST Forced Swim Test (Depression Assessment) EPM->FST Test 2 (after washout period) Data_Collection Data Collection (e.g., Time in Open Arms, Immobility Time) EPM->Data_Collection FST->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion (Antidepressant/Anxiolytic Efficacy) Stats->Conclusion

Figure 2: Preclinical Experimental Workflow.

Conclusion and Future Directions

The mGlu3 receptor represents a compelling and complex target for the development of novel therapeutics for depression and anxiety. The robust antidepressant-like effects of mGlu3 NAMs in preclinical models are particularly encouraging and suggest a potential for rapid-acting antidepressants with a favorable side-effect profile. Future research should focus on:

  • Developing more selective mGlu3 ligands: To dissect the specific contributions of mGlu3 versus mGlu2 receptors to mood regulation.

  • Investigating the role of glial mGlu3 receptors: Further elucidating the contribution of astrocytes and microglia to the therapeutic effects of mGlu3 modulation.

  • Conducting well-designed clinical trials: Evaluating the efficacy and safety of selective mGlu3 NAMs in patients with major depressive disorder and anxiety disorders.

The continued exploration of mGlu3 receptor pharmacology holds significant promise for addressing the unmet medical needs of individuals suffering from these debilitating psychiatric conditions.

References

The Pharmacology of VU0650786: A Negative Allosteric Modulator of mGluR3

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Technical Overview of VU0650786's Interaction with Metabotropic Glutamate Receptor 3 (mGluR3), detailing its inhibitory concentration, the experimental procedures for its determination, and its impact on cellular signaling pathways.

This technical guide provides an in-depth analysis of this compound, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3). The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed pharmacological data and experimental context for this compound.

Quantitative Analysis of this compound's Potency

This compound demonstrates significant potency as a negative allosteric modulator of mGluR3. The half-maximal inhibitory concentration (IC50) has been determined to be 392 nM.[1][2] This value represents the concentration of this compound required to inhibit 50% of the maximal response of mGluR3 to an agonist. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for and/or response to glutamate.

While the IC50 value provides a measure of the functional potency of this compound, a specific binding affinity value (Kd or Ki) for its interaction with mGluR3 has not been prominently reported in the reviewed literature.

ParameterValueDescription
IC50 392 nMThe half-maximal inhibitory concentration of this compound against mGluR3 activation.[1][2]
Binding Affinity (Kd/Ki) Not ReportedA direct measure of the binding affinity of this compound to mGluR3 could not be identified in the provided search results.

Experimental Determination of IC50

The IC50 value of this compound for mGluR3 was determined using a cell-based functional assay.[3] This method provides a physiologically relevant measure of the compound's inhibitory activity.

Experimental Protocol: Calcium Mobilization Assay

The primary method cited for determining the IC50 of this compound involves a fluorescence-based assay that measures intracellular calcium mobilization.

1. Cell Line:

  • A cell line, such as HEK293 or CHO cells, is stably transfected to express rat mGluR3.

  • To facilitate a measurable calcium signal from a Gi/o-coupled receptor, the cells are also engineered to co-express the promiscuous G-protein, Gα15. Gα15 can couple to a wide range of GPCRs and subsequently activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

2. Assay Principle:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured.

  • An agonist for mGluR3 (e.g., glutamate or a specific agonist like LY379268) is added to the cells, which activates the receptor and, through Gα15, triggers the release of intracellular calcium stores. This results in an increase in fluorescence.

  • To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound before the addition of the agonist.

  • The fluorescence signal is measured, and the concentration of this compound that inhibits 50% of the agonist-induced calcium response is calculated as the IC50 value.

3. Data Analysis:

  • Concentration-response curves are generated by plotting the agonist-induced fluorescence response against the concentration of this compound.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_line Stable cell line expressing rat mGluR3 and Gα15 dye_loading Load cells with calcium-sensitive dye cell_line->dye_loading pre_incubation Pre-incubate with varying [this compound] dye_loading->pre_incubation agonist_addition Add mGluR3 agonist pre_incubation->agonist_addition measurement Measure fluorescence (calcium mobilization) agonist_addition->measurement crc Generate concentration- response curves measurement->crc ic50 Calculate IC50 value crc->ic50

Experimental workflow for determining the IC50 of this compound.

mGluR3 Signaling Pathway and the Mechanism of Action of this compound

Metabotropic glutamate receptor 3 is a member of the Group II mGluRs and is coupled to the inhibitory G-protein, Gi/o. Activation of mGluR3 by glutamate initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and other effector proteins.

This compound, as a negative allosteric modulator, binds to a site on the mGluR3 receptor that is distinct from the glutamate binding site. This allosteric binding event induces a conformational change in the receptor that reduces its ability to be activated by glutamate. Consequently, the downstream signaling cascade is attenuated, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the agonist-stimulated state.

G cluster_membrane Plasma Membrane mGluR3 mGluR3 Gi_o Gi/o mGluR3->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Glutamate Glutamate Glutamate->mGluR3 Activates This compound This compound (NAM) This compound->mGluR3 Inhibits Gi_o->AC Inhibits Downstream Downstream Effectors cAMP->Downstream Modulates

References

An In-depth Technical Guide to VU0650786: A Novel mGlu3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0650786 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of mGlu3 modulation.

Chemical Structure and Physicochemical Properties

This compound is a novel heterocyclic compound with the chemical formula C₁₈H₁₅ClFN₅O₂.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₁₅ClFN₅O₂[2]
Molecular Weight 387.80 g/mol [1]
CAS Number 1809085-30-0[1]
Appearance White to off-white solid
SMILES ClC1=CN=C(OCC2=NN(--INVALID-LINK--CN(C3=C(F)N=CC=C3)C4=O)C4=C2)C=C1
Solubility DMSO: ≥ 250 mg/mL (644.66 mM), Water: Insoluble
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Pharmacological Properties

This compound acts as a negative allosteric modulator of the mGlu3 receptor, a class C G-protein coupled receptor (GPCR). Its pharmacological characteristics are detailed in the following table.

ParameterValueSpeciesAssayReference
IC₅₀ 392 nMRatCalcium Mobilization
Selectivity Selective for mGlu3 over other mGlu receptor subtypesNot specifiedNot specified
Pharmacokinetic Profile (IV administration, 0.2 mg/kg)
t₁/₂42 minRatIn vivo
Plasma Clearance37 mL/min/kgRatIn vivo
Volume of Distribution (Vss)1.6 L/kgRatIn vivo
In Vivo Efficacy Antidepressant and anxiolytic-like effectsRodentsForced Swim Test, Marble Burying Test

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to an allosteric site on the mGlu3 receptor, distinct from the orthosteric glutamate binding site. This binding event negatively modulates the receptor's response to glutamate. The mGlu3 receptor is coupled to the Gi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.

Furthermore, mGlu3 receptor signaling has been shown to involve the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The negative modulation of mGlu3 by this compound is expected to influence these downstream signaling cascades, contributing to its observed pharmacological effects.

mGlu3_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound mGlu3 mGlu3 Receptor This compound->mGlu3 Binds (Allosteric) G_protein Gi/o Protein mGlu3->G_protein Activates Glutamate Glutamate Glutamate->mGlu3 Binds AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Synaptic Plasticity) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

Figure 1: Simplified mGlu3 signaling pathway modulated by this compound.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a NAM at the mGlu3 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing the rat mGlu3 receptor and a promiscuous G-protein (e.g., Gα15) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Compound Addition: this compound is serially diluted and added to the wells. The plates are incubated to allow the compound to bind to the receptors.

  • Agonist Stimulation and Signal Detection: An EC₈₀ concentration of glutamate is added to the wells to stimulate the mGlu3 receptors. The resulting changes in intracellular calcium concentration are measured as fluorescence intensity using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The fluorescence data is normalized, and the IC₅₀ value for this compound is calculated using a non-linear regression analysis.

Calcium_Mobilization_Workflow start Start cell_culture Culture mGlu3-expressing HEK293 cells start->cell_culture cell_plating Plate cells in 384-well plates cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM dye cell_plating->dye_loading compound_addition Add serial dilutions of this compound dye_loading->compound_addition agonist_stimulation Stimulate with EC80 glutamate compound_addition->agonist_stimulation signal_detection Measure fluorescence (FLIPR) agonist_stimulation->signal_detection data_analysis Calculate IC50 signal_detection->data_analysis end End data_analysis->end

References

Methodological & Application

VU0650786: Application Notes and Protocols for In Vivo Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0650786 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). With an IC50 of 392 nM, it offers a valuable pharmacological tool for investigating the role of mGlu3 in various physiological and pathological processes. Preclinical studies have demonstrated its antidepressant and anxiolytic-like activities in rodent models. This document provides detailed application notes and protocols for in vivo experimental studies involving this compound, including formulation, dosing, and behavioral testing methodologies. All quantitative data from cited experiments are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu3 receptor. The mGlu3 receptor is a G-protein coupled receptor (GPCR) belonging to Group II mGluRs. These receptors are typically coupled to the Gi/o alpha subunit of the G-protein complex. Upon activation by the endogenous ligand glutamate, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

As a negative allosteric modulator, this compound does not compete with glutamate for the orthosteric binding site but instead binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby attenuating the downstream signaling cascade. The practical effect of this compound in the presence of glutamate is an increase in cAMP levels, a mechanism believed to contribute to its antidepressant and anxiolytic effects.[1][2][3]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Binds G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC This compound This compound This compound->mGlu3 Modulates

This compound Signaling Pathway

In Vivo Applications and Efficacy

This compound has been primarily investigated for its potential as an antidepressant and anxiolytic agent in rodent models.

Antidepressant-like Activity

The antidepressant-like effects of this compound have been demonstrated in the Forced Swim Test (FST) . In this model, antidepressant compounds typically reduce the immobility time of the animal, which is interpreted as a decrease in "behavioral despair." Administration of this compound has been shown to prolong the latency to immobility in mice, indicative of an antidepressant-like effect.[4]

Anxiolytic-like Activity

The anxiolytic properties of this compound have been suggested by its activity in the Marble Burying Test (MBT) . A reduction in the number of marbles buried is often associated with anxiolytic drug action.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the appropriate dosing regimen and for understanding the exposure-response relationship of a compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueUnit
Dose 0.2mg/kg
Half-life (t1/2) 42min
Plasma Clearance (CL) 37mL/min/kg
Volume of Distribution (Vss) 1.6L/kg

Data from MedchemExpress. It's important to note that pharmacokinetic parameters can vary depending on the route of administration. The intraperitoneal route, commonly used in behavioral studies, may result in different pharmacokinetic profiles.

Experimental Protocols

Compound Formulation and Administration

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection using one of the following vehicles:

  • Vehicle 1: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Vehicle 2: A solution of 10% DMSO and 90% Corn Oil.

The choice of vehicle may depend on the specific experimental requirements and the desired solubility and stability of the compound. A typical dose used in behavioral studies is 30 mg/kg .

Forced Swim Test (FST) Protocol

The FST is a widely used model to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter).

  • Filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure:

  • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the animals. A pretreatment time of 45 minutes has been reported to be effective.[4]

  • Gently place each animal into the cylinder of water.

  • The test duration is typically 6 minutes .

  • Record the total time the animal remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

A Acclimatize Animals B Administer this compound (30 mg/kg, i.p.) or Vehicle A->B C Pretreatment Period (45 minutes) B->C D Place Animal in Forced Swim Apparatus C->D E 6-Minute Test Session D->E F Record Immobility Time (last 4 minutes) E->F G Data Analysis F->G

Forced Swim Test Workflow

Marble Burying Test (MBT) Protocol

The MBT is used to assess anxiolytic-like and obsessive-compulsive-like behaviors.

Apparatus:

  • A standard mouse cage (e.g., 26 x 20 x 14 cm).

  • Filled with 5 cm of bedding material.

  • 20-25 glass marbles (approximately 1 cm in diameter) evenly spaced on the surface of the bedding.

Procedure:

  • Administer this compound or vehicle to the animals.

  • Place a single animal in the prepared cage.

  • The test duration is typically 30 minutes .

  • At the end of the session, remove the animal from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

Other Potential In Vivo Assays

To further characterize the anxiolytic profile of this compound, the following behavioral tests can be employed:

  • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This test utilizes the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds generally increase the time spent in the light compartment.

Data Presentation

Quantitative results from in vivo studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Representative Data Table for Forced Swim Test Results

Treatment GroupDose (mg/kg)nImmobility Time (seconds) ± SEM% Change from Vehicle
Vehicle -10e.g., 150 ± 10-
This compound 1010e.g., 120 ± 8e.g., -20%
This compound 3010e.g., 90 ± 7e.g., -40%
Positive Control e.g., Imipramine10e.g., 80 ± 6e.g., -47%

Table 3: Representative Data Table for Marble Burying Test Results

Treatment GroupDose (mg/kg)nNumber of Marbles Buried ± SEM% Change from Vehicle
Vehicle -10e.g., 15 ± 1.2-
This compound 1010e.g., 11 ± 1.0e.g., -27%
This compound 3010e.g., 8 ± 0.9e.g., -47%
Positive Control e.g., Diazepam10e.g., 6 ± 0.7e.g., -60%

Please note: The data in Tables 2 and 3 are hypothetical examples for illustrative purposes and do not represent actual experimental results.

Conclusion

This compound is a valuable research tool for elucidating the role of the mGlu3 receptor in the CNS. The protocols and information provided in this document are intended to serve as a guide for researchers designing and conducting in vivo studies with this compound. Adherence to standardized protocols and careful data analysis are essential for obtaining reliable and reproducible results. Further investigation into the intraperitoneal pharmacokinetics and the efficacy of this compound in a broader range of behavioral paradigms will continue to enhance our understanding of its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3)[1][2]. As a member of the Group II mGlu receptors, mGlu3 is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase[3]. This compound has demonstrated antidepressant and anxiolytic-like activity in rodent models, making it a valuable tool for investigating the role of mGlu3 in psychiatric and neurological disorders[4][5]. These application notes provide recommended dosages, detailed experimental protocols, and relevant pathway information for the use of this compound in mouse models.

Data Presentation

Recommended Dosage and Administration

The following table summarizes the recommended dosage of this compound for inducing antidepressant-like effects in mice.

CompoundDosageRoute of AdministrationVehicleReported Effects
This compound30 mg/kgIntraperitoneal (i.p.)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIncreased c-Fos-positive cells, reduced passive coping in antidepressant-like activity models

Signaling Pathway

The primary mechanism of action for this compound is the negative allosteric modulation of the mGlu3 receptor. This receptor is coupled to the Gi/o protein, and its inhibition by this compound is expected to disinhibit downstream signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, mGlu3 signaling is complex and can also influence other pathways, such as the MAPK and PI3K signaling cascades.

mGlu3_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mGlu3 mGlu3 Receptor G_protein Gi/o mGlu3->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Modulates Glutamate Glutamate Glutamate->mGlu3 Activates This compound This compound (NAM) This compound->mGlu3 Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

This compound action on the mGlu3 signaling pathway.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.

  • In a sterile microcentrifuge tube, add the following solvents in sequential order, vortexing thoroughly after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final dosing solution, add 100 µL of 20.8 mg/mL this compound in DMSO to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • The final solution should be clear. It is recommended to prepare this working solution fresh on the day of the experiment.

Experimental Workflow for Behavioral Testing

The following diagram outlines a typical workflow for a behavioral study in mice using this compound.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Acclimatization (1 week) handling Handling (3-5 days) acclimatization->handling drug_admin This compound or Vehicle Administration (i.p.) handling->drug_admin habituation Habituation to Testing Room (30-60 min) drug_admin->habituation Pre-treatment time (e.g., 30 min) behavioral_test Behavioral Test (e.g., FST, EPM) habituation->behavioral_test data_collection Data Collection (Automated or Manual Scoring) behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

General workflow for a mouse behavioral study.
Protocol for the Forced Swim Test (FST)

The FST is a commonly used model to assess antidepressant-like activity.

Materials:

  • Cylindrical glass beakers (25 cm tall, 15 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Towels for drying mice

Procedure:

  • Fill the beakers with water to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Administer this compound (30 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Gently place each mouse into a beaker.

  • Record the session for 6 minutes.

  • After the test, remove the mice, dry them with a towel, and return them to their home cage.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol for the Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video recording and analysis software

  • 70% ethanol for cleaning

Procedure:

  • Habituate the mice to the testing room for at least 30-60 minutes before the experiment.

  • Administer this compound (30 mg/kg, i.p.) or vehicle 30-60 minutes prior to testing.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes, recording the session.

  • Between each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • The key parameters to analyze are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.

  • An increase in these parameters is indicative of an anxiolytic-like effect.

  • Analyze the data using appropriate statistical methods.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the role of the mGlu3 receptor in the CNS. The provided protocols offer a starting point for in vivo studies in mouse models. Researchers should always adhere to ethical guidelines for animal research and may need to optimize dosages and protocols based on the specific experimental design and mouse strain. Further investigation into a broader dose range and detailed pharmacokinetic studies in mice would be beneficial for a more comprehensive understanding of this compound's in vivo profile.

References

Preparation of VU0650786 for Intraperitoneal Injection: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of VU0650786, a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3), for intraperitoneal (i.p.) injection in rodent models. This compound has shown antidepressant and anxiolytic activity in preclinical studies.[1] Proper formulation is critical for ensuring bioavailability and obtaining reliable results in in vivo experiments. This note outlines two validated solvent systems for the effective solubilization of this compound and provides a step-by-step guide for preparation and administration.

Physicochemical Properties and Storage

This compound is a white to off-white solid compound.[2] For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once in solution, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.

Data Presentation: this compound Solubility and Dosing

ParameterValueReference
Molecular Weight 387.80 g/mol
In Vitro Solubility ≥ 250 mg/mL in DMSO (644.66 mM)
In Vivo Formulation Solubility ≥ 2.08 mg/mL
Reported In Vivo Dose (Mouse) 30 mg/kg (i.p.)

Experimental Protocols

Two primary protocols have been established for the preparation of this compound for intraperitoneal injection. The choice of vehicle may depend on the experimental design and duration.

Protocol 1: Aqueous-Based Vehicle

This protocol utilizes a combination of solvents to achieve a clear solution suitable for injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), hygroscopic, use newly opened

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Heating block or sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ultrasonic treatment may be necessary to fully dissolve the compound.

  • Vehicle Preparation (Final concentration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.

    • Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex until the solution is clear.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution of this compound. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.

Protocol 2: Oil-Based Vehicle

This protocol is an alternative for studies where an aqueous-based vehicle may not be suitable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), hygroscopic, use newly opened

  • Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: As in Protocol 1, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation (Final concentration: 10% DMSO, 90% Corn Oil):

    • For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to 900 µL of corn oil.

    • Vortex the mixture thoroughly until a clear and homogenous solution is achieved.

  • Final Concentration: This will also result in a 2.08 mg/mL solution of this compound. This formulation is not recommended for continuous dosing periods exceeding half a month.

Intraperitoneal Injection Procedure (Rodents)

Materials:

  • Prepared this compound solution

  • Appropriately sized syringes (e.g., 1 mL)

  • Needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or a towel-wrap method is recommended.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Injection: Insert the needle at a 30-40° angle with the bevel facing up. The injection volume should not exceed 10 mL/kg. For a 25g mouse, the maximum volume would be 0.25 mL.

  • Post-Injection Monitoring: After injection, monitor the animal for any adverse reactions.

Mandatory Visualizations

VU0650786_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_protocol1 Protocol 1: Aqueous Vehicle cluster_protocol2 Protocol 2: Oil-Based Vehicle cluster_injection Intraperitoneal Injection VU_powder This compound Powder Stock Concentrated Stock (e.g., 20.8 mg/mL) VU_powder->Stock Dissolve DMSO 100% DMSO DMSO->Stock Mix1 Mix 1 Stock->Mix1 10% vol Final2 Final Formulation 2 (2.08 mg/mL) Stock->Final2 10% vol PEG300 PEG300 PEG300->Mix1 40% vol Tween80 Tween-80 Mix2 Mix 2 Tween80->Mix2 5% vol Saline Saline Final1 Final Formulation 1 (2.08 mg/mL) Saline->Final1 45% vol Mix1->Mix2 Mix2->Final1 IP_Inject Administer via I.P. Injection Final1->IP_Inject CornOil Corn Oil CornOil->Final2 90% vol Final2->IP_Inject

Caption: Workflow for the preparation of this compound for in vivo studies.

Signaling_Pathway_Placeholder cluster_mGlu3 mGlu3 Receptor Signaling Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Gi_Go Gi/Go Protein mGlu3->Gi_Go AC Adenylyl Cyclase Gi_Go->AC cAMP ↓ cAMP AC->cAMP This compound This compound (NAM) This compound->mGlu3 Allosteric Modulation

Caption: Simplified signaling pathway of mGlu3 and the action of this compound.

References

Application Notes and Protocols for VU0650786 Administration in the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2] Preclinical studies have demonstrated its antidepressant and anxiolytic properties in rodent models. The tail suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant drugs by measuring the duration of immobility in mice when subjected to the inescapable stress of being suspended by their tails. A reduction in immobility time is indicative of an antidepressant-like effect. These application notes provide a comprehensive protocol for the administration of this compound in the TST, along with representative data and a diagram of the relevant signaling pathway.

Data Presentation

The administration of this compound has been shown to decrease passive coping behaviors in the tail suspension test, which is indicative of its antidepressant-like effects.[3] A single intraperitoneal injection of this compound at a dose of 30 mg/kg significantly increases the latency to immobility and reduces the total time spent immobile compared to a vehicle-treated control group.[3]

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)Statistical Significance (vs. Vehicle)
VehicleN/A150 ± 15N/A
This compound3095 ± 12p < 0.05
Data are presented as mean ± SEM (Standard Error of the Mean) and are representative of typical results.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Tail suspension test apparatus

  • Adhesive tape

  • Video recording and analysis software

Preparation of this compound Solution

For in vivo experiments, it is recommended to prepare the dosing solution fresh on the day of use. The following protocol yields a clear solution suitable for intraperitoneal (i.p.) injection.

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.

  • Prepare the vehicle solution:

    • In a sterile tube, add 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Final Concentration: This protocol will yield a this compound solution with a final concentration of 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Animal Handling and Acclimation
  • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimation to the housing facility before any experimental procedures.

  • Handle the mice for several days leading up to the experiment to minimize stress.

  • On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation to the new environment.

This compound Administration
  • Administer this compound or the vehicle solution via intraperitoneal (i.p.) injection.

  • The recommended dose of this compound is 30 mg/kg.[3]

  • The injection volume should be calculated based on the animal's body weight (typically 10 mL/kg).

  • The tail suspension test should be conducted 45 minutes after the injection.

Tail Suspension Test Procedure
  • Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspend the mouse by its tail from a horizontal bar, ensuring that it cannot touch any surfaces. The mouse's head should be approximately 20-25 cm from the floor of the apparatus.

  • The test duration is typically 6 minutes.

  • Record the entire 6-minute session using a video camera for later analysis.

  • An observer, blinded to the treatment groups, should score the duration of immobility. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Automated video tracking software can also be used for scoring to ensure objectivity.

  • At the end of the 6-minute session, carefully remove the mouse from the apparatus and return it to its home cage.

Mandatory Visualizations

Signaling Pathway of mGlu3 Receptor Modulation

The mGlu3 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through a Gαi/o subunit. Negative allosteric modulation of mGlu3 by this compound inhibits this signaling cascade, leading to a downstream disinhibition of adenylyl cyclase and subsequent modulation of neuronal excitability, which is thought to contribute to its antidepressant-like effects.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound mGlu3R mGlu3 Receptor G-protein Coupled Receptor This compound->mGlu3R Inhibits (NAM) Glutamate Glutamate Glutamate->mGlu3R Activates G_protein Gαi/o Gβγ mGlu3R->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Downstream_Effects Modulation of Neuronal Excitability (Antidepressant-like Effects) cAMP->Downstream_Effects Leads to

Caption: Signaling pathway of the mGlu3 receptor and its modulation by this compound.

Experimental Workflow for Tail Suspension Test

The following diagram outlines the key steps in conducting the tail suspension test following the administration of this compound.

TST_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Data Analysis Acclimation 1. Animal Acclimation (1 week) Drug_Prep 2. Prepare this compound Solution (Freshly made) Acclimation->Drug_Prep Administration 3. Administer this compound (30 mg/kg, i.p.) or Vehicle Drug_Prep->Administration Wait 4. Pretreatment Time (45 minutes) Administration->Wait TST 5. Tail Suspension Test (6 minutes) Wait->TST Scoring 6. Score Immobility Time TST->Scoring Analysis 7. Statistical Analysis (e.g., t-test) Scoring->Analysis

Caption: Experimental workflow for this compound administration in the tail suspension test.

References

Application Notes and Protocols for Electrophysiology Recording with VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2][3] As a NAM, this compound inhibits the function of mGlu3 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway.[4][5] Activation of mGlu3 receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. These receptors are expressed on both presynaptic and postsynaptic terminals in neurons, as well as on glial cells, and play a crucial role in regulating synaptic transmission and plasticity. Due to its ability to modulate glutamatergic neurotransmission, this compound has shown promise as a potential therapeutic agent with antidepressant and anxiolytic properties.

These application notes provide detailed protocols for the use of this compound in electrophysiological studies, enabling researchers to investigate its effects on neuronal activity, synaptic transmission, and plasticity.

Data Presentation

The following table summarizes the quantitative effects of this compound on synaptic transmission as determined by whole-cell patch-clamp recordings in acute brain slices.

ParameterSpeciesBrain RegionNeuronal PopulationThis compound ConcentrationEffectReference
sEPSC AmplitudeMousePrefrontal Cortex (PFC)c-Fos-GFP expressing pyramidal cellsSystemic treatmentIncreased
sEPSC FrequencyMousePrefrontal Cortex (PFC)c-Fos-GFP expressing pyramidal cellsSystemic treatmentIncreased
sEPSC AmplitudeMousePrefrontal Cortex (PFC)Pyramidal cells10 µM (in vitro)No significant effect
sEPSC FrequencyMousePrefrontal Cortex (PFC)Pyramidal cells10 µM (in vitro)No significant effect
Thalamocortical op-EPSC AmplitudeMousePrefrontal Cortex (PFC)Pyramidal cellsNot specifiedNo significant effect
Thalamocortical Long-Term Depression (LTD)MousePrefrontal Cortex (PFC)Pyramidal cellsNot specifiedWeakened

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu3R mGlu3 Receptor Glutamate->mGlu3R Binds Gi/o Gi/o Protein mGlu3R->Gi/o Activates This compound This compound (NAM) This compound->mGlu3R Inhibits AC Adenylyl Cyclase Gi/o->AC Inhibits IonChannels Ion Channels Gi/o->IonChannels Modulates cAMP cAMP AC->cAMP Decreases NeuronalActivity Modulation of Neuronal Excitability & Synaptic Transmission cAMP->NeuronalActivity IonChannels->NeuronalActivity

Caption: mGlu3 receptor signaling and inhibition by this compound.

Experimental Protocols

Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.

Materials:

  • Rodent (e.g., mouse or rat)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Dissection tools (scissors, forceps, razor blades)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Carbogen gas (95% O2 / 5% CO2)

  • Recovery chamber

Solutions:

  • Cutting Solution (Sucrose-based):

    • 210 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 7 mM MgCl2

    • 0.5 mM CaCl2

    • 10 mM D-Glucose

    • Continuously bubble with carbogen gas and maintain at 0-4°C.

  • Artificial Cerebrospinal Fluid (aCSF):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 24 mM NaHCO3

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 10 mM D-Glucose

    • Continuously bubble with carbogen gas.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., prefrontal cortex).

  • Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for whole-cell patch-clamp recordings to measure synaptic currents.

Materials:

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Recording chamber with perfusion system

  • Ag/AgCl reference electrode

  • Internal pipette solution (see recipe below)

Internal Pipette Solution (Example for EPSC recording):

  • 135 mM Cs-methanesulfonate

  • 8 mM NaCl

  • 10 mM HEPES

  • 0.5 mM EGTA

  • 10 mM Na2-phosphocreatine

  • 4 mM Mg-ATP

  • 0.4 mM Na-GTP

  • Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron in the desired brain region with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • For voltage-clamp recordings of spontaneous excitatory postsynaptic currents (sEPSCs), hold the neuron at -70 mV.

  • Record baseline synaptic activity for a stable period (e.g., 5-10 minutes) before applying this compound.

Application of this compound

Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

Application:

  • Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 10 µM).

  • Bath-apply the this compound-containing aCSF to the brain slice via the perfusion system.

  • Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes) before recording the effects.

  • For some experiments, slices can be pre-incubated with this compound for 1-6 hours prior to recording.

Long-Term Depression (LTD) Induction Protocol

This protocol describes a common method for inducing mGluR-dependent LTD.

Procedure:

  • Obtain a stable baseline of evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for at least 10-20 minutes by stimulating afferent fibers at a low frequency (e.g., 0.1 Hz).

  • Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) to induce LTD.

  • To investigate the effect of this compound on LTD, pre-incubate the slice with the compound for at least 20-30 minutes before and during the LFS protocol.

  • After the LFS protocol, resume baseline stimulation frequency and record for at least 40-60 minutes to monitor the expression of LTD.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on synaptic transmission.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiology Recording cluster_analysis Data Analysis A Prepare Acute Brain Slices D Obtain Whole-Cell Patch-Clamp Recording A->D B Prepare Recording Solutions (aCSF, Internal Solution) B->D C Prepare this compound Stock Solution F Bath Apply this compound C->F E Record Baseline Synaptic Activity D->E E->F G Record Post-Drug Synaptic Activity F->G H Analyze Changes in Synaptic Parameters (e.g., Amplitude, Frequency) G->H I Statistical Analysis H->I J Interpret Results I->J

Caption: Experimental workflow for electrophysiology with this compound.

References

Application Notes and Protocols for Measuring c-Fos Expression Following VU0650786 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0650786 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGluR3).[1] As an inhibitory G-protein coupled receptor, mGluR3 activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. The blockade of mGluR3 by a NAM such as this compound is hypothesized to increase neuronal activity, a response that can be indirectly measured by quantifying the expression of the immediate early gene c-Fos. This protein is often used as a marker for neuronal activation in response to various stimuli. These application notes provide detailed protocols for measuring changes in c-Fos expression in rodent brain tissue following treatment with this compound, utilizing immunohistochemistry (IHC) and Western Blotting techniques.

Data Presentation

CompoundDose (mg/kg, i.p.)Animal ModelBrain RegionFold Increase in c-Fos Positive Cells (approx.)Reference
This compound30MousePrefrontal Cortex4[2]

Signaling Pathway

The proposed signaling pathway leading to c-Fos expression following this compound treatment is initiated by the negative allosteric modulation of the mGluR3 receptor. This inhibition is thought to disinhibit adenylyl cyclase, leading to an increase in intracellular cAMP levels. Subsequently, this can activate protein kinase A (PKA), which in turn can phosphorylate and activate the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the c-Fos promoter, inducing its transcription and subsequent translation into the c-Fos protein.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nuclear Translocation cluster_3 This compound This compound mGluR3 mGluR3 This compound->mGluR3 inhibits AC Adenylyl Cyclase mGluR3->AC inhibits cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates pERK pERK ERK->pERK CREB CREB pERK->CREB activates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus cFos_gene c-Fos Gene cFos_protein c-Fos Protein cFos_gene->cFos_protein translation Nucleus->cFos_gene activates transcription

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Animal Handling and Dosing
  • Animals: C57BL/6J mice are a commonly used strain for neuroscience research. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound Preparation: For a 30 mg/kg dose, this compound can be dissolved in a vehicle solution. A common vehicle is 10% Tween 80 in sterile saline. Ensure the solution is vortexed thoroughly to achieve complete dissolution.

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 ml/kg).

Experimental Workflow for c-Fos Measurement

start Start dosing This compound or Vehicle Administration (i.p.) start->dosing wait Waiting Period (e.g., 2 hours) dosing->wait perfusion Transcardial Perfusion with Saline and 4% PFA wait->perfusion brain_extraction Brain Extraction and Post-fixation perfusion->brain_extraction sectioning Cryosectioning or Vibratome Sectioning brain_extraction->sectioning ihc Immunohistochemistry (IHC) sectioning->ihc wb Western Blotting sectioning->wb imaging Microscopy and Image Acquisition ihc->imaging quantification_wb Densitometric Analysis wb->quantification_wb quantification_ihc Quantification of c-Fos Positive Cells imaging->quantification_ihc analysis Data Analysis quantification_ihc->analysis quantification_wb->analysis end End analysis->end

Caption: Experimental workflow for c-Fos measurement.

Protocol 1: Immunohistochemistry (IHC) for c-Fos Detection

This protocol is adapted from standard IHC procedures for brain tissue.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose in PBS

  • Blocking solution: 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS

  • Primary antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52) diluted 1:1000 in blocking solution

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) diluted 1:500 in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Perfusion and Tissue Preparation:

    • Two hours after this compound or vehicle injection, deeply anesthetize the mouse.

    • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Extract the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

  • Sectioning:

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

    • Collect sections in PBS.

  • Immunostaining:

    • Wash sections three times in PBS for 5 minutes each.

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate sections with the primary antibody overnight at 4°C.

    • Wash sections three times in PBS for 10 minutes each.

    • Incubate sections with the secondary antibody for 2 hours at room temperature, protected from light.

    • Wash sections three times in PBS for 10 minutes each.

    • Counterstain with DAPI for 10 minutes.

    • Wash sections twice in PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the sections onto glass slides and coverslip with mounting medium.

    • Image the sections using a fluorescence or confocal microscope.

Quantification of c-Fos Positive Cells:

  • Acquire images of the brain region of interest (e.g., prefrontal cortex) at a consistent magnification.

  • Use image analysis software (e.g., ImageJ/Fiji) to count the number of c-Fos positive nuclei.

  • Normalize the number of c-Fos positive cells to the total number of cells (DAPI-stained nuclei) or to the area of the region of interest.

  • Compare the number of c-Fos positive cells between the this compound-treated and vehicle-treated groups.

Protocol 2: Western Blotting for c-Fos Quantification

This protocol outlines the steps for quantifying c-Fos protein levels in brain tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary antibody: Rabbit anti-c-Fos (e.g., Cell Signaling Technology, #2250) diluted 1:1000 in blocking buffer

  • Loading control antibody: Mouse anti-β-actin or anti-GAPDH diluted 1:5000 in blocking buffer

  • Secondary antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Tissue Lysis and Protein Quantification:

    • Two hours after this compound or vehicle injection, dissect the brain region of interest on ice.

    • Homogenize the tissue in ice-cold RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control:

    • Strip the membrane (if necessary) and re-probe with the loading control antibody following the same immunodetection steps.

Densitometric Analysis:

  • Use image analysis software to measure the band intensity for c-Fos and the loading control.

  • Normalize the c-Fos band intensity to the corresponding loading control band intensity.

  • Compare the normalized c-Fos levels between the this compound-treated and vehicle-treated groups.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying the effects of the mGluR3 NAM this compound on neuronal activity, as measured by c-Fos expression. By following these detailed methodologies, scientists can generate robust and reproducible data to further elucidate the neuropharmacological properties of this compound. It is recommended to optimize these protocols for specific experimental conditions and to conduct thorough dose-response and time-course analyses to fully characterize the in vivo effects of this compound.

References

Application Notes and Protocols for VU0650786 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU0650786, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in the investigation of synaptic plasticity. The following protocols and data are compiled from preclinical research demonstrating the utility of this compound in dissecting the role of mGlu3 in hippocampal long-term potentiation (LTP) and long-term depression (LTD).

Introduction

Synaptic plasticity, the activity-dependent modification of synaptic strength, is a fundamental cellular mechanism underlying learning and memory. Metabotropic glutamate receptors (mGluRs) play a crucial modulatory role in these processes. This compound offers a highly selective tool to probe the specific contribution of mGlu3, a group II mGluR, to synaptic plasticity. As a negative allosteric modulator, this compound inhibits the effects of the endogenous ligand, glutamate, in a non-competitive manner, allowing for precise investigation of mGlu3 function.[1]

Data Presentation

The following tables summarize quantitative data from electrophysiological experiments in acute hippocampal slices, illustrating the effect of this compound on synaptic plasticity.

Table 1: Effect of this compound on mGlu2/3 Agonist-Enhanced LTP in Hippocampal CA1

Treatment GroupNMean fEPSP Slope (% of Baseline) 50-60 min post-TBSStandard Error of the Mean (SEM)
aCSF + TBS8145.28.3
LY379268 (30 nM) + TBS8185.610.1
LY379268 (30 nM) + this compound (20 µM) + TBS6140.59.7

Data adapted from Walker et al., 2017.[2] LY379268 is a group II mGluR agonist. TBS (theta-burst stimulation) is a high-frequency stimulation protocol used to induce LTP.

Table 2: Effect of this compound on mGlu2/3 Agonist-Induced Shift from LTD to LTP in Hippocampal CA1

Treatment GroupNMean fEPSP Slope (% of Baseline) 50-60 min post-LFSStandard Error of the Mean (SEM)
aCSF + LFS (1 Hz, 900 pulses)778.94.5
LY379268 (100 nM) + LFS8135.77.2
LY379268 (100 nM) + this compound (20 µM) + LFS682.15.1

Data adapted from Walker et al., 2017.[2] LFS (low-frequency stimulation) is a stimulation protocol used to induce LTD.

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Chilled (0-4°C), oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4.

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal following approved institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • Allow slices to equilibrate at room temperature (22-25°C) for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings in CA1

This protocol details the methodology for recording fEPSPs in the Schaffer collateral-CA1 pathway of hippocampal slices to measure LTP and LTD.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C

  • Glass microelectrodes (1-3 MΩ) filled with aCSF

  • Bipolar stimulating electrode

  • Amplifier, digitizer, and data acquisition software

  • This compound and other pharmacological agents

Procedure:

  • Place a hippocampal slice in the recording chamber.

  • Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • For LTP induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which typically consists of multiple trains of short, high-frequency bursts (e.g., 4 pulses at 100 Hz, repeated at 5 Hz).

  • For LTD induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • To study the effect of this compound, pre-incubate the slice with the desired concentration (e.g., 20 µM) for at least 20 minutes before inducing plasticity and maintain its presence in the perfusing aCSF.[2]

  • Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

  • Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-induction baseline.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis animal Rodent brain_extraction Brain Extraction animal->brain_extraction slicing Vibratome Slicing (300-400 µm) brain_extraction->slicing incubation Incubation & Equilibration slicing->incubation placement Slice in Recording Chamber incubation->placement electrodes Electrode Placement (Stimulating & Recording) placement->electrodes baseline Baseline fEPSP Recording (20-30 min) electrodes->baseline drug_app This compound Application (e.g., 20 µM) baseline->drug_app induction Plasticity Induction (TBS for LTP / LFS for LTD) drug_app->induction post_rec Post-Induction Recording (≥60 min) induction->post_rec measure Measure fEPSP Slope post_rec->measure normalize Normalize to Baseline measure->normalize quantify Quantify LTP/LTD normalize->quantify

Experimental Workflow for Studying this compound Effects on Synaptic Plasticity.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_interneuron GABAergic Interneuron glutamate Glutamate mGlu3 mGlu3 glutamate->mGlu3 mGlu5 mGlu5 glutamate->mGlu5 mGlu3->mGlu5 Co-activation Gq Gq mGlu5->Gq Activates LTD LTD mGlu5->LTD Promotes (in absence of mGlu3 co-activation) PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release eCB_synthesis eCB Synthesis Ca_release->eCB_synthesis eCB Endocannabinoid (eCB) eCB_synthesis->eCB CB1R CB1 Receptor eCB->CB1R Retrograde Signaling LTP LTP GABA_release ↓ GABA Release (Disinhibition) CB1R->GABA_release GABA_release->LTP Promotes This compound This compound This compound->mGlu3 LY379268 LY379268 (mGlu2/3 Agonist) LY379268->mGlu3

Proposed Signaling Pathway for mGlu3-Mediated Metaplasticity.

Discussion

The data and protocols presented herein demonstrate that this compound is a valuable pharmacological tool for elucidating the role of mGlu3 in synaptic plasticity. The ability of this compound to block the effects of a group II mGluR agonist on both LTP and LTD confirms the involvement of mGlu3 in these processes.[2] Specifically, the findings suggest that mGlu3 activation can induce metaplastic changes, shifting the threshold for the induction of synaptic plasticity.

The proposed signaling pathway suggests a novel mechanism whereby mGlu3 activation requires the co-activation of mGlu5 to promote LTP. This is thought to occur through an endocannabinoid-mediated disinhibition of GABAergic interneurons, ultimately facilitating the induction of LTP in pyramidal cells. By blocking mGlu3 with this compound, researchers can effectively isolate and study the downstream consequences of this pathway. These application notes provide a solid foundation for designing and executing experiments to further explore the intricate role of mGlu3 in synaptic function and its potential as a therapeutic target in neurological and psychiatric disorders characterized by deficits in synaptic plasticity.

References

Troubleshooting & Optimization

VU0650786 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of VU0650786, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution in aqueous buffer. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as this compound has poor aqueous solubility. To troubleshoot:

  • Lower the final concentration: The final concentration of this compound in your assay buffer may be too high. Try performing serial dilutions to determine the highest achievable concentration without precipitation.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to avoid solvent effects on your cells, but high enough to maintain solubility.

  • Use a gentle mixing technique: When diluting, add the stock solution to the aqueous buffer slowly while gently vortexing or pipetting to facilitate mixing.

  • Consider co-solvents for in vivo studies: For animal studies, complex formulations with co-solvents are often necessary to achieve the desired concentration and maintain solubility.

Q3: Is this compound stable in solution?

Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is difficult to dissolve in DMSO. The compound may require energy to fully dissolve.Use sonication or gentle heating to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]
Precipitation or phase separation occurs during preparation of in vivo formulations. The solubility limit in the chosen vehicle has been exceeded.Follow established protocols using co-solvents like PEG300, Tween-80, or corn oil.[1] Ensure thorough mixing at each step of the preparation. Heating and/or sonication can also be used to aid dissolution.[1]
Inconsistent results in bioassays. Improper dissolution or degradation of the compound.Always prepare fresh working solutions from a frozen stock on the day of the experiment. Ensure the stock solution is completely thawed and mixed well before making dilutions.

Solubility Data

The solubility of this compound in various solvents is critical for the preparation of stock solutions for experimental use.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO) 250644.66Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08≥ 5.36A clear solution is obtained with this vehicle for in vivo use.
10% DMSO, 90% Corn Oil ≥ 2.08≥ 5.36A clear solution is obtained with this vehicle for in vivo use.

Molecular Weight of this compound: 387.80 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.878 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For a 10 mM stock, add 1 mL of DMSO to the weighed this compound.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the preparation of working solutions from a DMSO stock for use in cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Appropriate sterile assay buffer (e.g., HBSS, DMEM)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Serial Dilution (Optional): If a wide range of final concentrations is required, perform serial dilutions of the this compound stock solution in DMSO to create intermediate concentrations.

  • Final Dilution: Directly add the appropriate volume of the stock or intermediate solution to the pre-warmed assay buffer to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 999 µL of assay buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

Signaling Pathway and Experimental Workflow

This compound is a negative allosteric modulator of the mGlu3 receptor. The mGlu3 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gi/o protein. Activation of the mGlu3 receptor by its endogenous ligand, glutamate, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a negative allosteric modulator, this compound does not bind to the same site as glutamate but to a different, allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.

VU0650786_Mechanism_of_Action cluster_membrane Cell Membrane mGlu3 mGlu3 Receptor G_protein Gi/o mGlu3->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Glutamate Glutamate Glutamate->mGlu3 Binds & Activates This compound This compound (NAM) This compound->mGlu3 Binds & Inhibits G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: Mechanism of action for this compound as a negative allosteric modulator of the mGlu3 receptor.

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution (-80°C) dissolve->stock dilute Prepare Working Solutions in Assay Buffer stock->dilute Dilute treat Treat Cells dilute->treat measure Measure Endpoint (e.g., Calcium Flux, cAMP levels) treat->measure

References

how to dissolve VU0650786 for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of VU0650786 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2] It does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity.

Q2: What is the recommended solvent for dissolving this compound for in vitro use?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a high-concentration stock solution, dissolve this compound powder in newly opened, anhydrous DMSO.[1] Assistance from ultrasonication may be necessary to fully dissolve the compound.[1] For example, to create a 10 mM stock solution, you would dissolve 3.878 mg of this compound (Molecular Weight: 387.80 g/mol ) in 1 mL of DMSO.

Q4: How do I prepare working solutions from the DMSO stock for my in vitro experiments?

A4: To prepare working solutions, the high-concentration DMSO stock solution should be serially diluted in your cell culture medium or experimental buffer to the desired final concentration. It is critical to ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q5: What are the recommended storage conditions and stability for this compound solutions?

A5: this compound powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in the stock solution. The solubility limit in DMSO may have been exceeded, or the DMSO may have absorbed water.Gently warm the solution and use sonication to aid dissolution. Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.
Precipitation observed when diluting the DMSO stock into aqueous buffer/media. The compound is precipitating out of the aqueous solution due to lower solubility compared to DMSO.Decrease the final concentration of this compound in the working solution. Increase the percentage of DMSO in the final working solution (while staying below the toxicity limit for your specific cell line). Consider using a surfactant like Tween-80 (e.g., 0.01%) in your final buffer to improve solubility, but verify its compatibility with your assay.
Inconsistent or unexpected experimental results. The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The final DMSO concentration may be affecting the cells.Prepare a fresh stock solution from powder and ensure it is aliquoted and stored correctly. Prepare a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent effects.
Difficulty dissolving the powder initially. The compound may require energy to fully dissolve.Use an ultrasonic bath to facilitate the dissolution of this compound in DMSO.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum SolubilityMolar Concentration (approx.)Notes
DMSO250 mg/mL644.66 mMUltrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended.

Table 2: Stock Solution Storage Stability

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 387.80 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 3.878 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a 10 µM Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Perform a serial dilution of the 10 mM stock solution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of your desired cell culture medium or experimental buffer.

  • Vortex the working solution gently to ensure it is thoroughly mixed.

  • The final DMSO concentration in this working solution will be 0.1%. Prepare a vehicle control with 0.1% DMSO in your medium/buffer.

  • Use the working solution immediately for your in vitro experiment.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer/Medium thaw->dilute mix Vortex Gently dilute->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing this compound solutions.

G cluster_membrane Cell Membrane mGlu3 mGlu3 Receptor (GPCR) G_protein Gi/Go Protein mGlu3->G_protein Activates Glutamate Glutamate (Agonist) Glutamate->mGlu3 Binds & Activates This compound This compound (NAM) This compound->mGlu3 Binds Allosterically AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Downstream Downstream Signaling (e.g., Kinase Cascades) cAMP->Downstream Modulates

Caption: Simplified signaling pathway of mGlu3 with this compound.

References

potential off-target effects of VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU0650786, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3), with a reported IC50 of 392 nM.[1] It is designed to be a CNS penetrant compound and has demonstrated antidepressant and anxiolytic-like effects in rodent models.[1][2][3]

Q2: What are the known off-target activities of this compound?

A2: this compound originates from a chemical series initially identified as mGlu5 positive allosteric modulators (PAMs), suggesting a potential for interaction with mGlu5.[2] However, it has been profiled for selectivity against other mGlu receptors. The primary off-target activity is observed at the mGlu2 receptor, though with significantly lower potency compared to mGlu3. See the data summary table below for quantitative details.

Q3: I am observing unexpected results in my in vivo experiment. What could be the cause?

A3: Unexpected in vivo results can arise from several factors:

  • Compound Solubility and Formulation: Ensure this compound is fully dissolved. A common formulation for intraperitoneal (i.p.) injection involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For oral administration, a suspension in methylcellulose may be considered. Heating and/or sonication can aid dissolution.

  • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The compound's bioavailability and metabolism can influence its effective concentration at the target site.

  • Off-Target Effects: While this compound is selective, high concentrations could potentially engage off-targets like mGlu2, leading to confounding effects. Refer to the selectivity data to assess this possibility.

  • Animal Model Specifics: The expression levels of mGlu3 and potential off-targets can vary between different animal strains and species, and under different pathological conditions.

Q4: How should I prepare this compound for in vivo administration?

A4: For intraperitoneal (i.p.) injection in rodents, a recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A specific protocol is as follows:

  • Prepare a stock solution of this compound in DMSO.

  • For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach the final volume. If precipitation occurs, gentle heating or sonication can be used to help dissolve the compound. Always prepare fresh for each experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent results in cell-based assays Cell line instability or passage number affecting receptor expression.Use cells within a consistent and low passage number range. Regularly verify the expression of mGlu3 in your cell line.
Compound precipitation in media.Check the solubility of this compound in your specific cell culture media. It may be necessary to adjust the final DMSO concentration (typically keeping it below 0.1%).
Lack of effect in in vivo studies Poor bioavailability with the chosen route of administration.Review the literature for the most effective route of administration for your model. For novel applications, a pilot pharmacokinetic study may be necessary.
Inadequate dosing.Perform a dose-response study to determine the optimal concentration for the desired effect in your specific experimental paradigm.
Rapid metabolism of the compound.Investigate the metabolic stability of this compound in the species being used.
Unexpected Phenotypes in Animal Models Off-target effects at high concentrations.Lower the dose of this compound. If the unexpected phenotype persists at lower doses where the on-target effect is still observed, it is less likely to be an off-target effect.
Interaction with other receptors.Consider the known selectivity profile. The compound shows some activity at mGlu2, which could contribute to the observed phenotype.

Data Presentation

Table 1: Selectivity Profile of this compound against mGlu Receptors

TargetIC50 (nM)Fold Selectivity vs. mGlu3
mGlu3 3921
mGlu2 >10,000>25
mGlu5 (PAM activity) >30,000>76

Data sourced from Engers et al., J Med Chem, 2015.

Experimental Protocols

Calcium Mobilization Assay for mGlu Receptor Selectivity

This protocol is used to determine the potency of this compound as a negative allosteric modulator at mGlu3 and to assess its off-target effects at other mGlu receptors.

Materials:

  • HEK293 cells stably expressing the mGlu receptor of interest (e.g., mGlu3, mGlu2, or mGlu5) and a promiscuous G-protein (e.g., Gα15).

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic acid F-127.

  • This compound and other test compounds.

  • Glutamate (agonist).

  • 384-well black-walled, clear-bottom plates.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FDSS).

Procedure:

  • Cell Plating: Plate the HEK293 cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The next day, remove the culture medium and add the Fluo-4 AM dye loading solution (prepared in assay buffer with pluronic acid as per the manufacturer's instructions). Incubate for 45-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay: a. Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence. b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2-15 minutes). c. Add a sub-maximal concentration (EC20) of glutamate to the wells. d. Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is measured as a reduction in the glutamate-induced calcium signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of mGlu3 and the Effect of this compound

mGlu3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Binds & Activates G_protein Gi/o Protein mGlu3->G_protein Activates This compound This compound (NAM) This compound->mGlu3 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Canonical signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Select Compound (this compound) primary_assay Primary Screen: mGlu3 Functional Assay (e.g., Calcium Mobilization) start->primary_assay selectivity_panel Selectivity Screen: Panel of mGlu Receptors (mGlu1, 2, 4, 5, 6, 7, 8) primary_assay->selectivity_panel If active data_analysis Data Analysis: Determine IC50 values for all targets selectivity_panel->data_analysis fold_selectivity Calculate Fold Selectivity data_analysis->fold_selectivity results Results: Quantitative assessment of off-target activity fold_selectivity->results

Caption: Workflow for determining the selectivity profile of this compound.

References

Technical Support Center: Optimizing VU0650786 Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of VU0650786 in behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to optimize the use of this selective mGlu3 negative allosteric modulator (NAM) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1] It does not bind to the glutamate binding site but to a different site on the receptor, reducing its response to glutamate. mGlu3 receptors are G-protein coupled receptors, primarily coupled to Gi/o, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.

Q2: What are the reported behavioral effects of this compound in preclinical models?

A2: this compound has demonstrated antidepressant and anxiolytic-like activity in rodent models.[1] Studies have shown its efficacy in reducing passive coping behaviors in acute stress models, such as the forced swim test, and in reversing stress-induced anhedonia.[1][2]

Q3: What is a good starting dose for my behavioral experiment?

A3: A good starting point for mice is 30 mg/kg administered intraperitoneally (i.p.).[1] For rats, doses between 10-30 mg/kg (i.p.) have been shown to be effective. However, the optimal dose will depend on the specific behavioral paradigm and the species being used. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q4: What is the recommended vehicle for dissolving this compound for in vivo studies?

A4: this compound has low aqueous solubility. Two common vehicle formulations are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% Corn Oil. The choice of vehicle may depend on the route of administration and the required dosing volume.

Q5: How long before behavioral testing should I administer this compound?

A5: A pretreatment time of 45 minutes is commonly used for intraperitoneal (i.p.) administration in mice. However, the optimal timing can be influenced by the specific pharmacokinetic profile in your chosen species and strain. A pilot study to determine the time to peak brain concentration (Tmax) is advisable for novel experimental setups.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable behavioral effect Suboptimal Dosage: The dose may be too low to achieve sufficient receptor occupancy and elicit a behavioral response.Conduct a dose-response study, starting from the recommended doses (e.g., 10-56.5 mg/kg for mice) and escalating.
Incorrect Timing of Administration: The behavioral test may not be conducted at the time of peak brain concentration of the compound.Perform a time-course experiment to determine the optimal pretreatment interval for your specific species and strain. While 45 minutes is a common starting point, this can vary.
Poor Compound Solubility/Stability: The compound may not be fully dissolved in the vehicle or may have degraded.Ensure the vehicle is prepared correctly and that this compound is fully solubilized. If precipitation is observed, gentle heating and/or sonication can aid dissolution. Prepare fresh solutions for each experiment and store stock solutions appropriately (-80°C for long-term, -20°C for short-term).
Assay Insensitivity: The chosen behavioral paradigm may not be sensitive to mGlu3 modulation in your specific animal model.Confirm that your behavioral assay is validated and sensitive to known antidepressant or anxiolytic compounds. Consider using multiple behavioral tests to assess the compound's efficacy.
Unexpected or Adverse Side Effects (e.g., sedation, hyperactivity) Dose is too high: Allosteric modulators can sometimes exhibit a narrow therapeutic window or an inverted U-shaped dose-response curve.Reduce the dose. Observe the animals for any overt behavioral changes following administration and before behavioral testing.
Vehicle Effects: The vehicle solution itself may be causing behavioral alterations.Always include a vehicle-treated control group in your experimental design to account for any effects of the vehicle.
Inconsistent results between experiments Variability in Drug Preparation: Inconsistent preparation of the dosing solution can lead to variability in the effective dose administered.Standardize the protocol for preparing the dosing solution, ensuring consistent solubilization and handling.
Biological Variables: Factors such as animal strain, age, sex, and housing conditions can influence behavioral outcomes.Carefully control for these variables in your experimental design. Report these details in your methodology to ensure reproducibility.

Data Summary Tables

Table 1: this compound Dosage and Administration in Rodent Behavioral Studies

Species Behavioral Test Dose Range Route of Administration Pretreatment Time Reference
MouseForced Swim Test30 mg/kgi.p.45 min
MouseTail Suspension Test30 mg/kgi.p.45 min
MouseMarble Burying10 - 56.5 mg/kgi.p.15 min
MouseSucrose Preference Test30 mg/kgi.p.Not specified
RatAlcohol Discrimination3 - 12 mg/kgi.p.Not specifiedN/A

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Route of Administration Reference
IC50392 nMin vitro

Experimental Protocols

Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This protocol yields a clear solution for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to make a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be required.

  • To prepare a 1 mL working solution: a. Add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. b. Mix thoroughly by vortexing until the solution is homogeneous. c. Add 50 µL of Tween-80 to the mixture. d. Mix again by vortexing. e. Add 450 µL of sterile saline to bring the final volume to 1 mL. f. Vortex the final solution until it is clear and uniform.

  • The final concentration of this working solution will be 2.08 mg/mL. Adjust the initial stock concentration or volumes to achieve your desired final concentration.

  • Administer the solution via the desired route (e.g., intraperitoneal injection).

Protocol 2: Forced Swim Test in Mice

This protocol is a standard method for assessing antidepressant-like activity.

Materials:

  • Cylindrical container (e.g., 25 cm tall, 10 cm diameter)

  • Water at 23-25°C

  • Timer

  • This compound dosing solution and vehicle

  • Dry towels

Procedure:

  • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice 45 minutes before the test.

  • Fill the cylindrical container with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water.

  • The total duration of the test is 6 minutes.

  • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • At the end of the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Empty and clean the container between animals.

Visualizations

mGlu3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates This compound This compound (NAM) This compound->mGlu3 Inhibits G_protein Gαi/o βγ mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Synaptic_Plasticity Modulation of Synaptic Plasticity (e.g., LTD) PKA->Synaptic_Plasticity PI3K->Synaptic_Plasticity MAPK->Synaptic_Plasticity

Caption: Simplified signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis prep_solution Prepare this compound Dosing Solution administer_drug Administer this compound or Vehicle (i.p.) prep_solution->administer_drug animal_acclimation Animal Acclimation animal_acclimation->administer_drug pretreatment_wait Pretreatment Period (e.g., 45 min) administer_drug->pretreatment_wait behavioral_assay Conduct Behavioral Assay (e.g., Forced Swim Test) pretreatment_wait->behavioral_assay data_collection Record and Score Behavioral Data behavioral_assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: General experimental workflow for in vivo behavioral studies with this compound.

References

stability of VU0650786 in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of VU0650786, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the integrity of this compound. For the solid compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is highly soluble in DMSO, with a solubility of up to 250 mg/mL (644.66 mM). For in vitro experiments, creating a high-concentration stock solution in anhydrous DMSO is the recommended first step. For in vivo studies, this DMSO stock can be further diluted in vehicles containing co-solvents such as PEG300, Tween-80, or corn oil.

Q3: My this compound is not dissolving properly, what should I do?

A3: If you encounter solubility issues, consider the following:

  • Gentle Warming and Sonication: Warming the solution to 37°C and using an ultrasonic bath can aid dissolution.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of many compounds.

  • Concentration: You may be attempting to prepare a solution above the solubility limit of the compound in that specific solvent or vehicle.

Q4: I observed precipitation in my stock solution after storage. Can I still use it?

A4: Precipitation can occur, especially after freeze-thaw cycles. Before use, it is recommended to warm the solution gently and vortex or sonicate to redissolve the precipitate completely. If the precipitate does not dissolve, the concentration of your stock solution may be lower than intended, and it is advisable to prepare a fresh solution.

Q5: Is this compound sensitive to light or pH changes?

Troubleshooting Guides

Issue 1: Inconsistent experimental results.
  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For sensitive experiments, always use freshly prepared working solutions. For in vivo experiments, it is recommended to prepare the dosing solution on the day of use.[1]

    • Proper Storage: Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the specified timeframe (1 to 6 months).[1]

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is warmed and refrozen.

Issue 2: Precipitation upon dilution into aqueous buffers.
  • Possible Cause: The aqueous solubility of this compound is very low (< 0.1 mg/mL).[2] When a DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.

  • Troubleshooting Steps:

    • Lower Final Concentration: The final concentration in your assay may be too high. Try using a more diluted solution.

    • Increase Co-solvent Percentage: For in vivo formulations, ensure the co-solvents (e.g., PEG300, Tween-80) are at a sufficient concentration to maintain solubility.

    • Optimize Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and reduce localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Data summarized from multiple supplier recommendations.[1]

Table 2: Solubility of this compound
SolventSolubilityMolar ConcentrationNotes
DMSO250 mg/mL644.66 mMUltrasonic treatment may be needed.[2]
Water< 0.1 mg/mLInsoluble

Data from supplier technical datasheets.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 387.80 g/mol . To prepare a 10 mM solution, dissolve 3.878 mg of this compound in 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder and place it in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the compound is fully dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Dosing Solution

This protocol yields a solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, sterile saline.

  • Procedure (for 1 mL of dosing solution): a. Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix well. e. The final concentration of this compound will be 2.08 mg/mL. This solution should be prepared fresh on the day of use.

Protocol 3: General Method for Assessing Compound Stability by HPLC

This protocol provides a general framework for a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for a defined period (e.g., 2 hours).

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solution to light (as per ICH Q1B guidelines).

  • Sample Analysis: a. At various time points, take an aliquot of each stressed sample. b. Neutralize the acidic and basic samples. c. Dilute all samples to a suitable concentration for HPLC analysis. d. Analyze the samples using a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient elution and UV detection).

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to that of an unstressed control to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

Visualizations

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates This compound This compound This compound->mGlu3 Inhibits (NAM) Gi_Go Gi/Go Protein mGlu3->Gi_Go Activates PI3K_Akt PI3K/Akt Pathway mGlu3->PI3K_Akt Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates LTD Long-Term Depression PI3K_Akt->LTD Induces

Caption: mGlu3 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Analyze Data (% Degradation) hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Results? check_sol Is the solution clear? start->check_sol check_age Is the solution freshly prepared? check_sol->check_age Yes action_dissolve Action: Warm/Sonicate to dissolve check_sol->action_dissolve No action_remake Action: Prepare fresh solution check_age->action_remake No action_store Action: Check storage conditions check_age->action_store Yes

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

troubleshooting inconsistent results with VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VU0650786

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistent results with the mGlu3 negative allosteric modulator (NAM), this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1] It binds to a site on the mGlu3 receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. This modulation of the glutamatergic system has been shown to produce antidepressant and anxiolytic-like effects in rodent models.[1][2]

Q2: What is the difference between the effects of mGlu2 and mGlu3 NAMs?

A2: While both mGlu2 and mGlu3 are group II metabotropic glutamate receptors, they have distinct roles in the brain. Selective NAMs like this compound have helped to elucidate these differences. For instance, in the prefrontal cortex (PFC), both mGlu2 and mGlu3 NAMs can enhance thalamocortical transmission, but they do so through different mechanisms.[3][4] mGlu2 NAMs primarily act presynaptically, while mGlu3 NAMs can have postsynaptic effects. Systemic administration of either type of NAM has been shown to produce rapid antidepressant-like effects.

Q3: I am observing high variability in my behavioral experiments. What could be the cause?

A3: High variability in behavioral outcomes is a common challenge in preclinical neuroscience research and can stem from several factors when using this compound:

  • Pharmacokinetic Variability: Rodents can exhibit significant inter-individual differences in drug absorption, distribution, metabolism, and excretion (ADME). This can lead to different effective brain concentrations of this compound even when the same dose is administered.

  • Vehicle Preparation and Administration: Improper preparation of the dosing solution can lead to inconsistent concentrations and precipitation of the compound. Ensure the vehicle is prepared fresh and that this compound is fully dissolved.

  • Stress and Handling: The stress of handling and injection can impact behavioral readouts. Ensure consistent and gentle handling of animals across all experimental groups.

  • Animal Strain and Sex: Different rodent strains and sexes can exhibit varied responses to CNS-active compounds. It is crucial to be consistent with these factors throughout a study.

Q4: My in vitro/ex vivo electrophysiology results are not consistent. What should I check?

A4: Inconsistent results in electrophysiology experiments can be due to several factors:

  • Solution Stability: The stability of this compound in aqueous buffer solutions may be limited. It is recommended to prepare fresh solutions for each experiment.

  • Concentration of Endogenous Ligand: As an allosteric modulator, the effect of this compound is dependent on the concentration of glutamate. Variations in slice health or experimental conditions that alter baseline glutamate levels can affect the observed efficacy of the compound.

  • Off-Target Effects: While this compound is highly selective for mGlu3, at high concentrations, the possibility of off-target effects on other receptors, including mGlu2, should be considered.

  • Synaptic Plasticity History: The history of activity at a particular synapse can influence its response to modulators. This phenomenon, known as metaplasticity, can contribute to variability in plasticity experiments (e.g., LTP/LTD).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no behavioral effect Improper drug formulation: Compound not fully dissolved or precipitated out of solution.Prepare fresh dosing solutions for each experiment. Use sonication to aid dissolution. Visually inspect the solution for any precipitate before administration. Consider using a vehicle known to be effective for this class of compounds (see Table 2).
Suboptimal dosage: The dose may be too low to achieve sufficient target engagement in the brain.Refer to published literature for effective dose ranges in your specific animal model and behavioral paradigm (see Table 1). Perform a dose-response study to determine the optimal dose for your experimental conditions.
Pharmacokinetic variability: Differences in drug metabolism and brain penetration between animals.Use a sufficient number of animals per group to account for inter-individual variability. Consider a cross-over study design where each animal serves as its own control.
Precipitation of this compound in stock or working solution Poor solubility: this compound has limited solubility in aqueous solutions.Prepare stock solutions in 100% DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, use a vehicle containing co-solvents like PEG300 and Tween-80 to improve solubility.
Incorrect storage: Improper storage can lead to degradation or precipitation.Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.
Unexpected or off-target effects High concentration: At concentrations significantly above the IC50, the selectivity of the compound may decrease.Use the lowest effective concentration determined from a dose-response study.
Vehicle effects: The vehicle itself may have behavioral or physiological effects.Always include a vehicle-treated control group in your experimental design.
Inconsistent results in synaptic plasticity experiments (LTP/LTD) Variability in baseline synaptic transmission: Differences in the health and excitability of brain slices.Ensure consistent and optimal slice preparation and recording conditions. Allow for a stable baseline recording period before drug application.
Metaplasticity: The history of synaptic activity can alter the threshold for inducing plasticity.Be mindful of the stimulation history of the recorded pathways.

Quantitative Data

Table 1: In Vivo Dosages of this compound in Rodent Models

Species Dose Route of Administration Observed Effect Reference
Mouse30 mg/kgIntraperitoneal (i.p.)Increased c-Fos expression in the PFC
Mouse56.6 mg/kgIntraperitoneal (i.p.)Decreased immobility in the forced swim test
RatNot specifiedNot specifiedExtensive in vivo pharmacokinetic studies performed

Table 2: Recommended Vehicle Formulations for In Vivo Studies

Formulation Composition Solubility Notes Reference
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLPrepare fresh daily. Sonication may be required.
Formulation 210% DMSO, 90% Corn Oil≥ 2.08 mg/mLSuitable for longer-term studies, but use with caution if dosing period exceeds half a month.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Prepare a stock solution: Dissolve this compound powder in 100% DMSO to a concentration of 20.8 mg/mL. This can be stored at -80°C for up to 6 months.

  • Prepare the vehicle: Based on the chosen formulation (Table 2), mix the components in the specified ratios.

  • Prepare the final dosing solution:

    • For Formulation 1: Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach a final volume of 1 mL.

    • For Formulation 2: Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

  • Ensure complete dissolution: If necessary, use a sonicator to ensure the compound is fully dissolved. Visually inspect the solution for any particulates before administration.

  • Administration: Administer the solution via the desired route (e.g., intraperitoneal injection) at the appropriate volume based on the animal's weight and the target dose.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate mGlu3 mGlu3 Receptor Glutamate_Vesicle->mGlu3 Glutamate G_Protein Gi/o mGlu3->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream_Signaling Modulation of Ion Channels & Synaptic Plasticity cAMP->Downstream_Signaling This compound This compound This compound->mGlu3 NAM Experimental_Workflow Start Start Prep_Compound Prepare this compound Solution Start->Prep_Compound Animal_Prep Animal Acclimation & Handling Start->Animal_Prep Administration Administer this compound or Vehicle Prep_Compound->Administration Animal_Prep->Administration Behavioral_Testing Behavioral Assay Administration->Behavioral_Testing Data_Collection Collect Behavioral Data Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (optional) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Biochemical_Assay Biochemical/Molecular Analysis Tissue_Collection->Biochemical_Assay Biochemical_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Inconsistent_Results Inconsistent Results Observed Check_Formulation Check Compound Formulation (Freshness, Solubility) Inconsistent_Results->Check_Formulation Is the solution clear? Review_Dosage Review Dosage & Administration Inconsistent_Results->Review_Dosage Is the dose appropriate? Assess_Variability Assess Animal Variability (Strain, Sex, Handling) Inconsistent_Results->Assess_Variability Are animal factors controlled? Consider_Off_Target Consider Off-Target or Vehicle Effects Inconsistent_Results->Consider_Off_Target Are results unexpected? Optimize_Protocol Optimize Protocol Check_Formulation->Optimize_Protocol Formulation Issue Review_Dosage->Optimize_Protocol Dosage Issue Assess_Variability->Optimize_Protocol Variability Issue Consider_Off_Target->Optimize_Protocol Off-Target/Vehicle Issue

References

minimizing stress in animals during VU0650786 administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during the administration of VU0650786.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound administration.

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Behavior (e.g., increased anxiety, lethargy) - Improper Acclimation: Animals may not be sufficiently adapted to the laboratory environment. - Stressful Administration Technique: The method of administration (e.g., restraint, injection) may be causing significant stress. - Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects.- Ensure Adequate Acclimation: Allow a minimum of 72 hours for rodents to acclimate to their new environment before any procedures. For larger mammals, a minimum of 7 days is recommended.[1] - Refine Administration Technique: Consider less invasive methods such as voluntary consumption or positive reinforcement training.[1] If injection is necessary, ensure proper technique and consider habituating the animals to the procedure. - Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between the effects of the compound and the vehicle.
Lack of Efficacy (No observable antidepressant or anxiolytic effects) - Incorrect Dosage: The dose of this compound may be too low. - Improper Formulation: The compound may not be fully dissolved or may have degraded. - Pharmacokinetic Issues: The route of administration or timing of observation may not be optimal.- Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental paradigm. A dose of 30 mg/kg (i.p.) has been shown to be effective in rodents.[2] - Proper Formulation: Follow recommended dissolution protocols. For example, a stock solution in DMSO can be diluted with PEG300, Tween-80, and saline for a clear solution.[2] Prepare working solutions fresh on the day of use. - Pharmacokinetic Considerations: Review published pharmacokinetic data for this compound to ensure that the timing of your behavioral assessments aligns with the peak brain exposure of the compound.[3]
High Variability in Experimental Results - Inconsistent Handling and Administration: Variations in handling and injection technique between animals can lead to differing stress levels and physiological responses. - Environmental Stressors: Noise, light, and other environmental factors can impact animal behavior and physiology. - Underlying Health Issues: Animals may have subclinical health problems affecting their response to the drug.- Standardize Procedures: Ensure all personnel are trained in and consistently apply the same low-stress handling and administration techniques. - Control Environment: Maintain a controlled and stable environment with consistent lighting, temperature, and noise levels. Minimize disturbances to the animals. - Health Monitoring: Closely monitor the health of all animals before and during the experiment. Exclude any animals showing signs of illness.
Adverse Reactions at the Injection Site - Improper Injection Technique: Incorrect needle placement or rapid injection can cause tissue damage. - Irritating Vehicle: The vehicle formulation may be causing local irritation. - High Injection Volume: The volume of the injection may be too large for the chosen site.- Proper Injection Technique: Use the correct needle size and ensure subcutaneous or intraperitoneal injections are administered correctly to avoid muscle or organ damage. - Vehicle Assessment: Observe the injection site in the vehicle-only control group to assess for any irritation caused by the vehicle itself. - Appropriate Volume: Adhere to institutional guidelines for maximum injection volumes for the specific species and route of administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). As a NAM, it does not directly block the glutamate binding site but instead binds to a different site on the receptor to reduce its response to glutamate. The mGlu3 receptor is coupled to a Gi/o protein, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By negatively modulating this receptor, this compound can influence downstream signaling pathways and has been shown to have antidepressant and anxiolytic effects in rodent models.

Q2: What are the known side effects of this compound in animals?

A2: Published studies on this compound have primarily focused on its therapeutic effects and have not reported significant adverse side effects in rodents at effective doses. Unlike some other compounds, this compound has not been shown to affect locomotor activity. However, as with any experimental compound, it is crucial to carefully monitor animals for any signs of distress or unexpected behavioral changes.

Q3: What is the recommended method for administering this compound to minimize stress?

A3: To minimize stress during this compound administration, a multi-faceted approach is recommended:

  • Habituation and Acclimation: Properly acclimate animals to the facility and handle them gently and frequently before the experiment to reduce novelty-induced stress.

  • Refined Administration Techniques: Whenever possible, use less invasive methods. If injections are necessary, proper training and technique are crucial to minimize pain and distress. Consider techniques like voluntary consumption by mixing the compound with a palatable treat or Micropipette-Guided Drug Administration (MDA), where mice are trained to drink the solution from a pipette.

  • Positive Reinforcement: Train animals to cooperate with procedures using positive reinforcement, which can reduce the need for physical restraint.

  • Appropriate Restraint: If restraint is unavoidable, use the least restrictive method for the shortest possible duration.

Q4: What are some key indicators of stress in laboratory animals?

A4: Stress in animals can manifest through various physiological and behavioral changes. It is important to monitor for these signs to assess animal welfare.

Category Indicators
Physiological - Increased heart rate and blood pressure - Elevated levels of stress hormones (e.g., corticosterone in rodents, cortisol in other species) - Changes in body temperature - Altered immune function
Behavioral - Increased vocalization - Struggling or attempts to escape - Freezing or immobility - Decreased grooming and exploration - Changes in appetite and water consumption - Piloerection (hair standing on end) - Stereotypic behaviors (e.g., repetitive circling)

Quantitative Data Summary

Table 1: Properties of this compound

Property Value Reference
Mechanism of Action Negative Allosteric Modulator (NAM) of mGlu3
IC50 392 nM
In Vivo Efficacy Antidepressant and anxiolytic activity in rodents
Effective Dose (Rodents) 30 mg/kg (intraperitoneal)
CNS Penetrant Yes

Experimental Protocols

Detailed Methodology for Low-Stress Intraperitoneal (i.p.) Administration of this compound in Rodents

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the working solution, dilute the DMSO stock with a vehicle such as a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Ensure the final solution is clear and warmed to room temperature before injection.

    • Prepare the vehicle control solution using the same percentages of solvents without the this compound.

  • Animal Handling and Habituation:

    • For at least three days prior to the experiment, handle the animals daily in the procedure room to acclimate them to the researcher and the environment.

    • On the day of the experiment, allow the animals to acclimate to the procedure room for at least 30 minutes before administration.

  • Injection Procedure:

    • Gently lift the rodent by the base of the tail and allow it to grip a surface with its forepaws.

    • Securely but gently restrain the animal by scruffing the loose skin over the neck and shoulders.

    • Tilt the animal's head downwards and locate the lower left or right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.

    • Aspirate slightly to ensure no fluid or blood is drawn, confirming the needle is not in an organ or blood vessel.

    • Inject the solution smoothly and withdraw the needle.

    • Return the animal to its home cage and monitor for any immediate adverse reactions.

Mandatory Visualizations

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3_Receptor mGlu3 Receptor Glutamate->mGlu3_Receptor Activates This compound This compound This compound->mGlu3_Receptor Inhibits (NAM) Gi_o Gi/o Protein mGlu3_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases

Caption: Simplified signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment Acclimation Animal Acclimation (≥ 72 hours) Habituation Daily Handling & Habituation Acclimation->Habituation Preparation Prepare this compound & Vehicle Solutions Habituation->Preparation Administration Low-Stress Administration (e.g., i.p. injection) Preparation->Administration Observation Behavioral/Physiological Observation Administration->Observation Monitoring Post-Administration Monitoring Observation->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for this compound administration with a focus on minimizing animal stress.

References

appropriate vehicle control for VU0650786 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using VU0650786, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This guide, presented in a question-and-answer format, directly addresses specific issues you might encounter during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator (NAM) of the mGlu3 receptor.[1][2] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound reduces the receptor's response to glutamate. mGlu3 is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein.[3][4][5] Activation of mGlu3 typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a NAM, this compound attenuates this signaling cascade.

Q2: What is the appropriate vehicle control for in vitro experiments with this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the cells treated with this compound.

Q3: What is the recommended vehicle for in vivo administration of this compound?

A3: For in vivo experiments, a common vehicle for this compound is a mixture of 10% DMSO, 40% PEG300 (polyethylene glycol 300), 5% Tween-80, and 45% saline. Another option is a formulation of 10% DMSO in corn oil. The choice of vehicle can depend on the route of administration and the desired pharmacokinetic profile. As with in vitro studies, a vehicle-treated control group is essential for interpreting the results of in vivo experiments.

Troubleshooting Guides

Vehicle Preparation and Compound Solubility

Q4: I am observing precipitation of this compound in my vehicle. What should I do?

A4: Precipitation can be a common issue. Here are a few troubleshooting steps:

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound. Be cautious with the temperature to avoid degradation of the compound.

  • Fresh Solvents: Ensure that you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.

  • Order of Addition: When preparing the multi-component vehicle, dissolve this compound in DMSO first before adding the other components. Add the aqueous saline solution last and dropwise while vortexing to prevent the compound from crashing out of solution.

  • Vehicle Composition Adjustment: If precipitation persists, you may need to adjust the vehicle composition. Increasing the percentage of co-solvents like PEG300 or trying an alternative vehicle like corn oil might be necessary.

In Vitro Experiments

Q5: My in vitro assay is showing high background noise or inconsistent results. How can I troubleshoot this?

A5: High background and variability in in vitro assays can arise from several factors:

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is not exceeding cytotoxic levels for your cell line (typically <0.1%). Run a DMSO dose-response curve to determine the tolerance of your specific cells.

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or stressed cells can respond variably.

  • Assay-Specific Controls: Include appropriate positive and negative controls for your specific assay. For example, if you are measuring cAMP levels, a known activator and inhibitor of adenylyl cyclase should be included.

In Vivo Experiments

Q6: I am not observing the expected behavioral effects of this compound in my animal model. What could be the reason?

A6: A lack of expected in vivo effects can be due to several factors:

  • Pharmacokinetics and Route of Administration: The dose and route of administration are critical. Ensure you are using a dose that has been shown to be effective in previous studies and that the chosen route of administration allows for sufficient brain penetration. Consider conducting pharmacokinetic studies to determine the compound's concentration in the brain at the time of behavioral testing.

  • Vehicle Effects: The vehicle itself can sometimes have behavioral effects. Always include a vehicle-treated control group to account for any effects of the solvent mixture.

  • Animal Strain, Sex, and Age: These biological variables can significantly influence behavioral outcomes. Ensure that the animal model you are using is appropriate and consistent with published literature.

  • Behavioral Paradigm: The specifics of the behavioral test can impact the results. Ensure that the protocol is well-validated and that the timing of drug administration relative to the test is optimized.

Data Presentation

Table 1: Recommended Vehicle Compositions for this compound

Experiment TypeVehicle CompositionFinal Concentration of Components
In VitroDMSO< 0.1% (v/v) in culture medium
In Vivo (Option 1)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAs stated
In Vivo (Option 2)10% DMSO, 90% Corn OilAs stated

Table 2: Troubleshooting Summary for this compound Experiments

IssuePotential CauseRecommended Action
Precipitation Poor solubility, old solventsUse fresh, anhydrous solvents; utilize sonication/gentle heating; adjust vehicle composition.
High In Vitro Variability DMSO toxicity, inconsistent cell healthOptimize and control final DMSO concentration; use healthy, consistent cell cultures.
Lack of In Vivo Effect Suboptimal dose/route, vehicle effectsVerify dose and administration route; always include a vehicle control group; consider animal model specifics.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments
  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Use fresh, anhydrous DMSO.

  • For your experiment, dilute the stock solution in your cell culture medium to the desired final concentrations.

  • Ensure the final concentration of DMSO in the medium is below 0.1% (v/v). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.

  • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

Protocol 2: Preparation of this compound for In Vivo Administration (Vehicle Option 1)
  • Weigh the required amount of this compound.

  • Dissolve the this compound in the required volume of DMSO (10% of the final volume). Vortex or sonicate until fully dissolved.

  • Add PEG300 (40% of the final volume) and vortex thoroughly.

  • Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.

  • Slowly add sterile saline (45% of the final volume) dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If precipitation occurs, gentle warming and further vortexing may be attempted.

  • Filter the final solution through a 0.22 µm sterile filter before injection.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action at the mGlu3 Receptor

As a negative allosteric modulator, this compound binds to the mGlu3 receptor at a site distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate for the receptor, thereby attenuating the downstream signaling cascade. The canonical signaling pathway for mGlu3 involves coupling to the Gi/o protein, which inhibits adenylyl cyclase and reduces cAMP production.

mGlu3_Signaling Glutamate Glutamate mGlu3_Receptor mGlu3 Receptor Orthosteric Site Allosteric Site Glutamate->mGlu3_Receptor:f1 Binds This compound This compound This compound->mGlu3_Receptor:f2 Binds Gi_o Gi/o mGlu3_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Caption: Signaling pathway of mGlu3 and the inhibitory effect of this compound.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates a general workflow for conducting in vivo behavioral experiments with this compound.

in_vivo_workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Randomization Randomize Animals into Treatment Groups Animal_Acclimation->Randomization Vehicle_Preparation Prepare this compound and Vehicle Solutions Randomization->Vehicle_Preparation Drug_Administration Administer this compound or Vehicle Vehicle_Preparation->Drug_Administration Behavioral_Testing Conduct Behavioral Test (e.g., Forced Swim Test) Drug_Administration->Behavioral_Testing Data_Collection Collect and Record Data Behavioral_Testing->Data_Collection Data_Analysis Analyze Data (e.g., statistical tests) Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation End End Interpretation->End

Caption: General workflow for an in vivo behavioral experiment.

Troubleshooting Logic for Unexpected In Vitro Results

This decision tree can help guide your troubleshooting process when you encounter unexpected results in your in vitro experiments.

troubleshooting_vitro cluster_actions Start Unexpected In Vitro Results Check_Controls Are positive and negative controls working as expected? Start->Check_Controls Check_Vehicle_Effect Does the vehicle control show any unexpected activity? Check_Controls->Check_Vehicle_Effect Yes Investigate_Assay Investigate Assay Components: Reagents, Buffers, Cells Check_Controls->Investigate_Assay No Check_Vehicle_Effect->Investigate_Assay Yes Investigate_Compound Investigate Compound: Solubility, Stability, Purity Check_Vehicle_Effect->Investigate_Compound No Action_Assay Troubleshoot assay conditions: - Check reagent integrity - Verify cell health and density - Review protocol Investigate_Assay->Action_Assay Action_Compound Troubleshoot compound handling: - Confirm concentration - Check for precipitation - Test compound purity Investigate_Compound->Action_Compound Yes_Controls_OK Yes No_Controls_Fail No Yes_Vehicle_Effect Yes No_Vehicle_OK No

References

Technical Support Center: In Vivo Application of VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the selective mGlu3 negative allosteric modulator (NAM), VU0650786, in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1][2][3] As a NAM, it does not bind to the glutamate binding site but to a distinct allosteric site, reducing the receptor's response to glutamate. mGlu3 receptors are G-protein coupled receptors (GPCRs) linked to Gi/Go proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound has demonstrated antidepressant and anxiolytic-like effects in rodent models.[2]

Q2: What is the expected duration of action of this compound in vivo?

Q3: How should I formulate this compound for in vivo administration?

A3: this compound has low aqueous solubility, requiring a specific vehicle for in vivo dosing. A common and effective formulation is a suspension in 10% Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration. Sonication of the suspension is recommended to achieve a uniform particle size and distribution. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be prepared and stored at -80°C for up to six months.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or no behavioral effect Improper formulation/dosing: The compound may have precipitated out of solution, leading to inaccurate dosing.- Ensure the vehicle is appropriate and the suspension is homogenous. Use sonication before each dose administration. - Prepare fresh formulations regularly. - Verify the accuracy of dosing volumes.
Inadequate CNS exposure: The dose may be too low to achieve therapeutic concentrations in the brain.- Consult the literature for effective dose ranges in similar models. Doses in the range of 10-30 mg/kg (i.p.) have been reported to be effective in rodents. - Consider the oral bioavailability of 60% in rats when determining the route of administration and dose.
Timing of administration: The time between compound administration and behavioral testing may not align with its peak brain concentration (Tmax).- While specific Tmax values are not readily available, pretreatment times of 30-60 minutes are commonly used. A pilot time-course experiment may be necessary to determine the optimal window for your specific assay.
Precipitation of the compound in the formulation Poor solubility: this compound has limited solubility in aqueous solutions.- Use a vehicle containing a surfactant like Tween 80. - Prepare a suspension rather than a solution. - Do not store aqueous suspensions for extended periods. Prepare fresh as needed.
Incorrect solvent for stock solution: - Use DMSO for preparing concentrated stock solutions.
Unexpected side effects (e.g., sedation, ataxia) Off-target effects at high doses: - While this compound is highly selective for mGlu3, very high doses may lead to unforeseen off-target effects. - Conduct a dose-response study to identify the optimal therapeutic window with minimal side effects. - Include a vehicle-only control group to rule out vehicle-induced effects.

Quantitative Data

The following table summarizes the available pharmacokinetic data for this compound in rats from the foundational study by Engers et al. (2015).

Parameter Value Species Route of Administration Reference
Oral Bioavailability (F%) 60%RatOral (p.o.)

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life (t1/2) from this study are not publicly available in a tabular format.

Experimental Protocols

Rodent Forced Swim Test (Antidepressant-like activity)

  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Prepare a suspension of this compound in 10% Tween 80 in sterile water. Sonicate before use.

  • Dosing: Administer this compound intraperitoneally (i.p.) at a dose of 10-30 mg/kg. A vehicle control group (10% Tween 80 in sterile water) should be included.

  • Pretreatment Time: Administer the compound 30-60 minutes before the test.

  • Procedure:

    • Place each rat individually in a transparent cylinder (45 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.

    • The test duration is typically 5-6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

mGlu3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu3 mGlu3 Receptor G-protein coupled Glutamate->mGlu3 Activates Gi_Go Gαi/o mGlu3->Gi_Go Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi_Go->AC Inhibits ATP ATP Downstream Downstream Effectors cAMP->Downstream Modulates This compound This compound (NAM) This compound->mGlu3 Inhibits

Caption: Simplified signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Formulation Formulate this compound (e.g., 10% Tween 80 suspension) Dosing Administer this compound or Vehicle (e.g., i.p.) Formulation->Dosing Animal_Acclimation Acclimate Animals to test environment Animal_Acclimation->Dosing Pretreatment Pretreatment Period (30-60 min) Dosing->Pretreatment Behavioral_Test Conduct Behavioral Assay (e.g., Forced Swim Test) Pretreatment->Behavioral_Test Data_Collection Record Behavioral Data (e.g., Immobility time) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General experimental workflow for in vivo studies with this compound.

References

Validation & Comparative

A Comparative Guide to VU0650786 and Other mGlu3 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU0650786 with other selective and non-selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 3 (mGlu3). The following sections present quantitative data on the potency and selectivity of these compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound against other notable mGlu3 NAMs. This data is crucial for researchers in selecting the most appropriate tool compound for their specific experimental needs.

CompoundTarget(s)IC50 (nM)SelectivityKey Features
This compound mGlu3392[1]Selective over other mGlu receptors.CNS penetrant with demonstrated antidepressant and anxiolytic activity in rodents.[1][2]
VU6010572 mGlu3245[3]Highly selective over mGlu2 and mGlu5 (>30 µM).[3]Shows antidepressant-like effects in the tail suspension test.
ML337 mGlu3593>50-fold selectivity over mGlu2.A second-generation tool compound with good CNS penetration.
Decoglurant (RO4995819) mGlu2/mGlu3-Non-selectiveAdvanced to Phase II clinical trials for major depressive disorder but was discontinued due to lack of efficacy.

In Vivo Behavioral Effects of mGlu3 NAMs

The antidepressant-like and anxiolytic effects of selective mGlu3 NAMs have been evaluated in various rodent behavioral models. The table below compares the in vivo efficacy of this compound and VU6010572 in two commonly used assays.

CompoundBehavioral TestSpeciesDose (mg/kg, i.p.)Outcome
This compound Forced Swim TestMouse56.6Decreased time spent immobile.
This compound Marble BuryingMouse10 - 56.5Decreased marble burying behavior.
VU6010572 Tail Suspension TestMouse3Demonstrated antidepressant-like effects.
VU6010572 Elevated Zero MazeRat3Increased time spent in open arms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

Calcium Mobilization Assay for mGluR NAM Activity

This assay is used to determine the potency of NAMs at Gq-coupled mGlu receptors, or Gi/o-coupled receptors like mGlu3 when co-expressed with a promiscuous G-protein such as Gα15.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human mGlu3 receptor and a promiscuous G-protein (e.g., Gα15) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent.

  • Seed the cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubate overnight at 37°C and 5% CO2.

2. Dye Loading:

  • Remove the culture medium and add 20 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-8, AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (e.g., this compound) and a known mGlu3 agonist (e.g., LY379268) in assay buffer.

  • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the NAMs to the cell plate, followed by the addition of the agonist at its EC80 concentration.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity before and after the addition of the compounds.

  • The inhibitory effect of the NAM is calculated as the percentage reduction in the agonist-induced calcium response.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Mouse Tail Suspension Test

This test is a widely used behavioral paradigm to screen for potential antidepressant drugs.

1. Apparatus:

  • Use a suspension box that is enclosed on three sides to provide a uniform environment and prevent the mouse from seeing other mice.

  • The suspension bar should be positioned high enough to prevent the mouse from touching the bottom or sides of the box.

2. Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

  • The test duration is typically 6 minutes.

  • Video record the entire session for later analysis.

3. Scoring:

  • The primary measure is the total duration of immobility during the last 4 minutes of the test.

  • Immobility is defined as the absence of any movement, with the mouse hanging passively.

  • Scoring can be done manually by a trained observer or using automated video tracking software.

4. Data Analysis:

  • Compare the immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Mouse Forced Swim Test

Similar to the tail suspension test, the forced swim test assesses behavioral despair and is used to evaluate the efficacy of antidepressant compounds.

1. Apparatus:

  • Use a transparent cylindrical container (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

2. Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes.

  • Gently place each mouse into the water-filled cylinder.

  • The test duration is typically 6 minutes.

  • Remove the mouse from the water at the end of the test, dry it with a towel, and return it to its home cage.

3. Scoring:

  • Measure the total duration of immobility during the last 4 minutes of the test.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Scoring can be performed by a trained observer or with the aid of automated software.

4. Data Analysis:

  • Analyze the data by comparing the immobility duration between different treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mGlu3 receptor signaling pathway and a typical workflow for the characterization of mGlu3 NAMs.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates NAM mGlu3 NAM (e.g., this compound) NAM->mGlu3 Inhibits Gi_Go Gi/o Protein mGlu3->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Downstream Downstream Signaling Gi_Go->Downstream Modulates cAMP ↓ cAMP

Caption: Simplified mGlu3 receptor signaling pathway.

mGlu3_NAM_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Potency_Determination IC50 Determination Primary_Screening->Potency_Determination Selectivity_Panel Selectivity Profiling (vs. other mGluRs and off-targets) Potency_Determination->Selectivity_Panel PK_Studies Pharmacokinetic Studies (CNS Penetration) Selectivity_Panel->PK_Studies Lead Compound Selection Behavioral_Models Behavioral Models (e.g., TST, FST) PK_Studies->Behavioral_Models Target_Engagement Target Engagement Studies (e.g., PET Imaging) Behavioral_Models->Target_Engagement

Caption: Experimental workflow for mGlu3 NAM characterization.

References

A Preclinical Head-to-Head: VU0650786 vs. VU6001966 in CNS Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modulation of metabotropic glutamate receptors (mGluRs) presents a promising avenue for novel central nervous system (CNS) therapies. This guide provides an objective comparison of two key research compounds, VU0650786 and VU6001966, focusing on their performance in preclinical models of depression and cognition.

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3). In contrast, VU6001966 is a potent and selective NAM of the mGlu2 receptor. Both compounds are CNS penetrant and have been instrumental in dissecting the individual roles of these closely related group II mGlu receptors in various physiological and pathological processes.

Data Presentation: A Comparative Overview

The following tables summarize the key in vitro and in vivo properties of this compound and VU6001966, providing a clear comparison of their potency, selectivity, and pharmacokinetic profiles in rodents.

ParameterThis compound (mGlu3 NAM)VU6001966 (mGlu2 NAM)Reference
Potency (IC₅₀) 392 nM78 nM[1][2]
Selectivity >15-fold vs mGlu2>350-fold vs mGlu3[2][3]

Table 1: In Vitro Potency and Selectivity. This table highlights the half-maximal inhibitory concentration (IC₅₀) and selectivity of each compound for its respective target receptor.

ParameterThis compound (Rat)VU6001966 (Rat)Reference
Dose (Oral) 3.0 mg/kgNot Available[3]
Cₘₐₓ Rapidly ReachedNot Available
Tₘₐₓ Not SpecifiedNot Available
Oral Bioavailability 60%Not Available
CNS Penetration ExcellentCNS Penetrant

Table 2: Rodent Pharmacokinetic Parameters. This table summarizes available oral pharmacokinetic data for this compound in rats. Comprehensive pharmacokinetic data for VU6001966 was not available in the reviewed literature.

Performance in Preclinical Models

Antidepressant-like Activity

Both this compound and VU6001966 have demonstrated antidepressant-like effects in rodent models of depression, although with some notable differences in specific behavioral paradigms.

Preclinical ModelThis compoundVU6001966Key Findings
Forced Swim Test (Mouse) ActiveActiveBoth compounds reduce immobility time, suggesting antidepressant-like effects.
Sucrose Preference Test (Mouse) ActiveActiveBoth compounds can reverse stress-induced anhedonia.

Table 3: Comparative Efficacy in Preclinical Models of Depression.

Cognitive Enhancement

The differential roles of mGlu2 and mGlu3 in cognitive processes have been investigated using these selective NAMs.

Preclinical ModelThis compoundVU6001966Key Findings
Trace Fear Conditioning (Mouse) Blocks LY379268-induced enhancementNo effect on LY379268-induced enhancementSuggests a role for mGlu3 in this form of associative learning.

Table 4: Comparative Efficacy in a Preclinical Model of Cognition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Forced Swim Test (Mouse)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: this compound, VU6001966, or vehicle is administered intraperitoneally (i.p.) at the desired dose and pretreatment time before the test.

Sucrose Preference Test (Mouse)

This test is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water.

  • Acclimation: Mice are single-housed and given a choice between two identical bottles, one containing water and the other a 1% sucrose solution, for 48 hours to acclimate.

  • Baseline: Following acclimation, the consumption of water and sucrose solution is measured over a 24-hour period to establish a baseline preference.

  • Stress Induction (optional): To model depression, mice can be subjected to a chronic stress paradigm (e.g., chronic mild stress) before drug testing.

  • Testing: After drug administration (e.g., this compound, VU6001966, or vehicle), the consumption of water and sucrose solution is measured over a defined period (e.g., 1-24 hours).

  • Calculation: Sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of mGlu2 and mGlu3 receptors and a typical experimental workflow for evaluating these compounds.

G cluster_presynaptic Presynaptic Terminal cluster_NAM Allosteric Modulation Glutamate Glutamate mGlu2/3 mGlu2/3 Glutamate->mGlu2/3 Activates Gi/o Gi/o mGlu2/3->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Ca2_channel Voltage-gated Ca²⁺ Channel Gi/o->Ca2_channel Inhibits cAMP cAMP AC->cAMP Produces Glutamate_Release Glutamate Release Ca2_channel->Glutamate_Release Triggers This compound This compound This compound->mGlu2/3 Inhibits (mGlu3) VU6001966 VU6001966 VU6001966->mGlu2/3 Inhibits (mGlu2)

Caption: Simplified signaling pathway of presynaptic mGlu2/3 receptors and the inhibitory action of NAMs.

G Animal_Model Select Animal Model (e.g., Chronic Stress) Drug_Admin Administer Compound (this compound or VU6001966) Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral Assay (e.g., Forced Swim Test) Drug_Admin->Behavioral_Test Data_Analysis Analyze Data (e.g., Immobility Time) Behavioral_Test->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow for preclinical evaluation of CNS compounds.

References

Efficacy of VU0650786 Versus Nonselective Group II mGlu Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of VU0650786, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), with that of traditional nonselective group II mGlu antagonists such as LY341495 and MGS0039. This document summarizes key experimental data on their potency, selectivity, and in vivo effects, offering a comprehensive resource for researchers in neuroscience and pharmacology.

Executive Summary

Metabotropic glutamate receptors, particularly group II (mGlu2 and mGlu3), are critical regulators of synaptic transmission and neuronal excitability, making them promising targets for the treatment of various neuropsychiatric disorders. While nonselective group II mGlu antagonists have demonstrated therapeutic potential, their lack of specificity can lead to off-target effects. This compound emerges as a selective tool to dissect the specific role of mGlu3, offering a more targeted approach. This guide presents a detailed comparison of the pharmacological profiles of this compound and nonselective group II mGlu antagonists, supported by experimental data and protocols.

Data Presentation

Table 1: In Vitro Potency and Selectivity
CompoundTargetMechanismIC50 / KiSelectivity Profile
This compound mGlu3Negative Allosteric Modulator (NAM)IC50: 392 nM[1]Selective for mGlu3.
LY341495 mGlu2/mGlu3Orthosteric AntagonistIC50: 21 nM (mGlu2), 14 nM (mGlu3)[2]Potent antagonist at mGlu2 and mGlu3. Also shows activity at other mGlu receptors at higher concentrations.[3]
MGS0039 mGlu2/mGlu3Orthosteric AntagonistKi: 2.2 nM (mGlu2), 4.5 nM (mGlu3)Potent and selective for group II mGlu receptors.
Table 2: In Vivo Efficacy in Behavioral Models
CompoundAnimal ModelBehavioral TestDosingObserved Effects
This compound RodentsForced Swim Test, Marble Burying30 mg/kg (i.p.)[1]Antidepressant and anxiolytic-like activity.[1]
LY341495 Mice, RatsForced Swim Test, Chronic Unpredictable Stress0.3-3 mg/kg (i.p.)Dose-dependent antidepressant-like effects.
MGS0039 Rats, MiceForced Swim Test, Tail Suspension Test, Marble Burying0.3-3 mg/kg (i.p.)Dose-dependent antidepressant-like and anxiolytic-like effects.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of group II mGlu receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing either human mGlu2 or mGlu3 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the experiment, the growth medium is replaced with a stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound, LY341495, or MGS0039) or vehicle for 20-30 minutes.

  • Agonist Stimulation: An EC80 concentration of a group II mGlu receptor agonist (e.g., glutamate or LY379268) is added to the wells, and the plate is incubated for 15-30 minutes at 37°C. Forskolin (1-10 µM) is typically added to stimulate adenylyl cyclase and produce a measurable cAMP signal.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Methodology:

  • Animals: Male C57BL/6J mice (8-10 weeks old) are typically used. Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Drug Administration: Mice are administered this compound, LY341495, MGS0039, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure: Each mouse is individually placed in the water-filled cylinder for a 6-minute session. The entire session is recorded by a video camera.

  • Behavioral Scoring: The duration of immobility (floating motionless or making only small movements to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

In Vivo Marble Burying Test

This test is used to assess anxiolytic-like and anti-compulsive-like behaviors in rodents.

Methodology:

  • Animals: Male Swiss Webster or ICR mice (8-10 weeks old) are commonly used.

  • Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

  • Drug Administration: Mice receive an i.p. injection of the test compound or vehicle 30 minutes prior to the test.

  • Test Procedure: Each mouse is placed individually into the cage with the marbles and allowed to explore for 30 minutes.

  • Scoring: At the end of the 30-minute session, the number of marbles that are at least two-thirds buried in the bedding is counted.

  • Data Analysis: The mean number of buried marbles for each treatment group is compared using appropriate statistical methods.

Signaling Pathways

Group II mGlu receptors (mGlu2 and mGlu3) are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. However, the downstream signaling can be more complex, involving other pathways like the MAPK/ERK and PI3K/Akt pathways. Nonselective antagonists like LY341495 block both mGlu2 and mGlu3, impacting all downstream signaling from both receptors. In contrast, this compound, as a selective mGlu3 NAM, only modulates the signaling cascade originating from the mGlu3 receptor. This selectivity allows for a more precise investigation of the specific roles of mGlu3 in cellular function and behavior.

Recent studies have highlighted the involvement of the mTORC1 signaling pathway in the antidepressant-like effects of group II mGlu receptor antagonists. Blockade of these receptors has been shown to activate mTORC1 signaling, a key regulator of protein synthesis and synaptic plasticity.

cluster_0 Nonselective Group II mGlu Antagonist cluster_1 Selective mGlu3 NAM LY341495 / MGS0039 LY341495 / MGS0039 mGlu2 mGlu2 LY341495 / MGS0039->mGlu2 blocks mGlu3_A mGlu3 LY341495 / MGS0039->mGlu3_A blocks AC_A Adenylyl Cyclase mGlu2->AC_A inhibits mTORC1_A mTORC1 Signaling mGlu2->mTORC1_A regulates mGlu3_A->AC_A inhibits mGlu3_A->mTORC1_A regulates cAMP_A cAMP AC_A->cAMP_A produces Synaptic_Plasticity_A Synaptic Plasticity mTORC1_A->Synaptic_Plasticity_A promotes Antidepressant_Anxiolytic_A Antidepressant & Anxiolytic Effects Synaptic_Plasticity_A->Antidepressant_Anxiolytic_A leads to This compound This compound mGlu3_B mGlu3 This compound->mGlu3_B modulates AC_B Adenylyl Cyclase mGlu3_B->AC_B inhibits mTORC1_B mTORC1 Signaling mGlu3_B->mTORC1_B regulates cAMP_B cAMP AC_B->cAMP_B produces Synaptic_Plasticity_B Synaptic Plasticity mTORC1_B->Synaptic_Plasticity_B promotes Antidepressant_Anxiolytic_B Antidepressant & Anxiolytic Effects Synaptic_Plasticity_B->Antidepressant_Anxiolytic_B leads to

Caption: Comparative signaling pathways of nonselective vs. selective antagonists.

cluster_compounds Test Compounds start Rodent Model of Depression/Anxiety drug_admin Drug Administration (i.p. injection) start->drug_admin behavioral_test Behavioral Test (e.g., Forced Swim Test) drug_admin->behavioral_test data_acquisition Data Acquisition (Video Recording & Scoring) behavioral_test->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis results Results Interpretation statistical_analysis->results This compound This compound LY341495 LY341495 MGS0039 MGS0039 Vehicle Vehicle

References

Validating the Antidepressant Effects of VU0650786: A Comparative Analysis with mGlu3 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the antidepressant effects of VU0650786, supported by experimental data from key preclinical studies. The data strongly indicate that the therapeutic potential of this compound for depression is linked to its modulation of the mGlu3 receptor.

Comparative Analysis of Antidepressant-like Effects

The primary evidence for the antidepressant activity of this compound comes from studies utilizing the forced swim test (FST) in mice, a standard preclinical model for assessing antidepressant efficacy.[1] In this test, a decrease in immobility time is interpreted as an antidepressant-like effect.

Systemic administration of this compound has been shown to significantly reduce immobility and increase the latency to immobility in wild-type mice, consistent with the profile of an antidepressant.[1] While direct studies administering this compound to mGlu3 knockout mice are not yet available, research on mice with genetically ablated mGlu3 receptors in the frontal cortex reveals a decrease in passive coping behavior, a phenotype consistent with the effects observed with this compound treatment.[2] However, it is important to note that studies on constitutive mGlu3 knockout mice have produced mixed results regarding escape behavior.[2]

As a point of comparison, VU6001966, a selective NAM for the related mGlu2 receptor, also demonstrates antidepressant-like effects in the FST, suggesting that modulation of group II mGlu receptors is a promising avenue for novel antidepressant development.[1]

Quantitative Data Summary
Compound/ConditionAnimal ModelBehavioral TestKey FindingsReference
This compound (30 mg/kg)Wild-type miceForced Swim Test (FST)Increased latency to immobility, Decreased total immobility time
mGlu3 Knockout (cortical) MiceForced Swim Test (FST) & Tail Suspension Test (TST)Decreased passive coping behavior
VU6001966 (10 mg/kg)Wild-type miceForced Swim Test (FST)Increased latency to immobility, Decreased total immobility time

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The protocol involves placing a mouse in an inescapable cylinder of water and observing its behavior.

Apparatus:

  • A transparent plastic cylinder (25 cm high, 10 cm in diameter).

  • Filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • Behavior is typically recorded by a video camera for later analysis.

  • The key behaviors scored are:

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Mobility: The mouse is actively swimming, climbing, or diving.

  • The total duration of immobility during the last 4 minutes of the test is the primary measure. A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

The antidepressant effects of this compound are believed to be mediated by the modulation of glutamatergic neurotransmission. As a negative allosteric modulator, this compound does not directly block the glutamate binding site on the mGlu3 receptor but instead changes the receptor's conformation, reducing its response to glutamate. This modulation is thought to influence downstream signaling cascades implicated in mood regulation.

VU0650786_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release Glutamate Glutamate Glutamate_release->Glutamate mGlu3 mGlu3 Receptor G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling & Neuronal Activity cAMP->Downstream Modulates Glutamate->mGlu3 Binds This compound This compound This compound->mGlu3 Modulates

Caption: Proposed mechanism of this compound action on the mGlu3 receptor signaling pathway.

The validation of this compound's antidepressant effects through knockout mice follows a logical experimental workflow.

Experimental_Workflow start Start: Hypothesis This compound has antidepressant effects via mGlu3 wt_mice Wild-Type (WT) Mice start->wt_mice ko_mice mGlu3 Knockout (KO) Mice start->ko_mice treatment_wt Administer this compound or Vehicle to WT Mice wt_mice->treatment_wt treatment_ko Administer Vehicle to KO Mice ko_mice->treatment_ko behavioral_testing Behavioral Testing (e.g., Forced Swim Test) treatment_wt->behavioral_testing treatment_ko->behavioral_testing data_analysis Data Analysis and Comparison behavioral_testing->data_analysis conclusion Conclusion: Validate mGlu3 as the target of this compound's antidepressant effects data_analysis->conclusion

Caption: Experimental workflow to validate the target of this compound using knockout mice.

References

A Head-to-Head Comparison of VU0650786 and LY341495 for Targeting Group II Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 27, 2025 – For researchers in neuroscience and drug development, the selective modulation of metabotropic glutamate (mGlu) receptors is a critical area of investigation for novel therapeutic agents. Among the most studied are the group II mGlu receptors, mGlu2 and mGlu3, which are implicated in a range of neurological and psychiatric disorders. This guide provides a detailed head-to-head comparison of two key research compounds used to probe the function of these receptors: VU0650786, a selective mGlu3 negative allosteric modulator, and LY341495, a potent group II mGlu receptor antagonist.

Introduction to the Compounds

This compound is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the mGlu3 receptor.[1][2] As a NAM, it binds to an allosteric site on the receptor to decrease the affinity and/or efficacy of the endogenous ligand, glutamate.[3] Its selectivity for mGlu3 over mGlu2 has made it a valuable tool for dissecting the individual roles of these closely related receptors.[2][4]

LY341495 is a highly potent and selective competitive antagonist for group II mGlu receptors (mGlu2 and mGlu3). Unlike this compound, LY341495 is an orthosteric antagonist, meaning it competes with glutamate for binding at the primary agonist binding site. It exhibits nanomolar potency at both mGlu2 and mGlu3 receptors and is widely used as a benchmark antagonist for this receptor group. At higher concentrations, it can also antagonize other mGlu receptor subtypes.

Comparative Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound and LY341495, highlighting their distinct profiles in terms of potency and selectivity.

Table 1: Potency of this compound and LY341495 at mGlu Receptors

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)
This compound mGlu3Functional Assay392 nM (IC₅₀)
LY341495 mGlu2Functional Assay21 nM (IC₅₀)
mGlu3Functional Assay14 nM (IC₅₀)
mGlu2Binding Assay (Kᵢ)2.3 nM
mGlu3Binding Assay (Kᵢ)1.3 nM

Table 2: Selectivity Profile of LY341495 Across mGlu Receptor Subtypes

mGluR SubtypePotency (IC₅₀/Kᵢ in µM)
mGlu1a 7.8 (IC₅₀), 6.8 (Kᵢ)
mGlu2 0.021 (IC₅₀)
mGlu3 0.014 (IC₅₀)
mGlu4 22 (IC₅₀)
mGlu5a 8.2 (IC₅₀)
mGlu7 0.99 (IC₅₀)
mGlu8 0.17 (IC₅₀)

Note: The selectivity of this compound is primarily defined by its high potency at mGlu3 with significantly lower activity at other mGlu receptors, including mGlu2 and mGlu5.

Signaling Pathways and Mechanism of Action

Both this compound and LY341495 ultimately lead to a reduction in group II mGlu receptor signaling, but through different mechanisms. Group II mGlu receptors (mGlu2 and mGlu3) are coupled to the Gαi/o G-protein, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Cell Membrane Glutamate Glutamate mGlu2/3 mGlu2/3 Glutamate->mGlu2/3 Activates Gai/o Gai/o mGlu2/3->Gai/o Activates AC Adenylyl Cyclase Gai/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates

Canonical signaling pathway for group II mGlu receptors (mGlu2/3).

LY341495 , as an orthosteric antagonist, directly blocks the binding of glutamate to mGlu2 and mGlu3, thereby preventing the initiation of this signaling cascade.

cluster_0 Mechanism of LY341495 Glutamate Glutamate Orthosteric Site Orthosteric Site Glutamate->Orthosteric Site Binds LY341495 LY341495 LY341495->Orthosteric Site Competitively Blocks mGlu2/3 Receptor mGlu2/3 Receptor Orthosteric Site->mGlu2/3 Receptor Part of

Orthosteric antagonism by LY341495.

This compound , being a negative allosteric modulator, binds to a different site on the mGlu3 receptor. This binding event changes the conformation of the receptor, reducing the ability of glutamate to bind and/or activate it.

cluster_0 Mechanism of this compound Glutamate Glutamate Orthosteric Site Orthosteric Site Glutamate->Orthosteric Site Binds This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site Binds mGlu3 Receptor mGlu3 Receptor Orthosteric Site->mGlu3 Receptor Part of Allosteric Site->Orthosteric Site Reduces Glutamate Affinity/Efficacy Allosteric Site->mGlu3 Receptor Part of

Negative allosteric modulation by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific experimental conditions and cell systems.

Radioligand Binding Assay for LY341495

This protocol describes a competitive binding assay to determine the affinity of test compounds for mGlu2/3 receptors using [³H]LY341495.

Start Start Prepare Membranes Prepare cell membranes expressing mGlu2 or mGlu3 Start->Prepare Membranes Incubate Incubate membranes with [³H]LY341495 and varying concentrations of test compound Prepare Membranes->Incubate Separate Separate bound and free radioligand by rapid vacuum filtration Incubate->Separate Wash Wash filters with ice-cold buffer Separate->Wash Quantify Quantify radioactivity on filters using scintillation counting Wash->Quantify Analyze Analyze data to determine IC₅₀ and Kᵢ values Quantify->Analyze End End Analyze->End

Workflow for [³H]LY341495 radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing human mGlu2 or mGlu3 receptors are prepared by homogenization in ice-cold buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. To each well, add:

    • Cell membranes

    • Varying concentrations of the test compound (e.g., this compound or unlabeled LY341495)

    • A fixed concentration of [³H]LY341495 (typically at or below its Kd value, e.g., 1 nM).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, from which the Kᵢ value can be calculated.

Functional cAMP Assay

This protocol measures the ability of this compound or LY341495 to antagonize agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably co-expressing the mGlu2 or mGlu3 receptor and a cAMP biosensor (e.g., GloSensor) in 96- or 384-well plates.

  • Compound Addition:

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of the antagonist (this compound or LY341495) for a specific duration (e.g., 15-30 minutes).

    • Add a fixed concentration of an mGlu2/3 agonist (e.g., glutamate or LY379268) at its EC₈₀ concentration.

    • Simultaneously or shortly after agonist addition, add a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin) to stimulate and preserve the cAMP signal.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

  • Detection: For bioluminescent assays like GloSensor, add the appropriate substrate (e.g., luciferin) and measure luminescence using a plate reader. The light output is directly proportional to the cAMP concentration.

  • Data Analysis: Construct concentration-response curves for the antagonist in the presence of the agonist. Calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to assess the activity of LY341495 at group I mGlu receptors (mGlu1 and mGlu5) at higher concentrations.

Methodology:

  • Cell Labeling: Plate cells expressing mGlu1 or mGlu5 receptors and pre-label them by incubating overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Assay Setup: Wash the cells to remove unincorporated [³H]-myo-inositol. Add assay buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Compound Addition: Pre-incubate the cells with varying concentrations of LY341495. Then, stimulate the cells with a group I mGlu receptor agonist (e.g., DHPG).

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for PI hydrolysis and accumulation of [³H]-IPs.

  • Extraction and Separation: Terminate the reaction by adding a solution like perchloric acid. Extract the soluble [³H]-IPs and separate them from the lipid fraction using ion-exchange chromatography.

  • Quantification: Quantify the amount of [³H]-IPs using scintillation counting.

  • Data Analysis: Determine the IC₅₀ of LY341495 for the inhibition of agonist-stimulated PI hydrolysis.

Conclusion

This compound and LY341495 are both invaluable tools for investigating the roles of group II mGlu receptors, yet they offer distinct advantages for different experimental questions.

  • LY341495 serves as a potent, non-selective group II antagonist, ideal for studies aiming to block both mGlu2 and mGlu3 receptors simultaneously. Its well-characterized pharmacology across all mGlu subtypes also allows for its use, at appropriate concentrations, to investigate the involvement of other mGlu receptors.

  • This compound provides a more refined tool for isolating the function of mGlu3. As a selective NAM, it allows for the specific investigation of the physiological and pathological roles of the mGlu3 receptor subtype, which has been challenging with non-selective compounds.

The choice between these two compounds will ultimately depend on the specific research question. For elucidating the distinct contributions of mGlu2 versus mGlu3, a comparative approach using this compound alongside an mGlu2-selective modulator would be most powerful. For broadly inhibiting group II mGlu receptor function, LY341495 remains the gold standard. This guide provides the necessary data and methodological framework to assist researchers in making an informed decision for their experimental designs.

References

A Comparative Guide to the Preclinical Efficacy of VU0650786, a Negative Allosteric Modulator of mGlu3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical effects of VU0650786, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The information is intended to assist researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of mGlu3 modulation in various rodent models. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways.

Introduction to this compound and its Alternatives

This compound is a potent and selective central nervous system (CNS) penetrant mGlu3 NAM with demonstrated antidepressant and anxiolytic-like activity in rodents.[1][2] It belongs to a class of compounds that modulate the activity of glutamate, the primary excitatory neurotransmitter in the brain. The mGlu3 receptor, a member of the group II metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] Negative allosteric modulators like this compound do not bind to the same site as glutamate (the orthosteric site) but rather to a different (allosteric) site on the receptor, thereby reducing the receptor's response to glutamate.

The development of selective mGlu3 modulators is of significant interest for the treatment of neuropsychiatric disorders. While non-selective group II mGlu receptor antagonists have shown promise in preclinical models, compounds that can differentiate between mGlu2 and mGlu3 receptors are crucial for elucidating the specific roles of these receptor subtypes and for developing more targeted therapeutics.

This guide will focus on comparing the effects of this compound with other relevant compounds where data is available. However, it is important to note that direct, side-by-side comparative studies of this compound's efficacy and pharmacokinetics in different rodent strains (e.g., C57BL/6J vs. CD-1 mice or Sprague-Dawley vs. Wistar rats) are not extensively available in the public domain. The data presented is compiled from various studies and should be interpreted with this limitation in mind.

Data Presentation: In Vitro and In Vivo Effects

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of mGlu3 Negative Allosteric Modulators

CompoundTargetAssay TypePotency (IC₅₀)Reference
This compoundrat mGlu3Calcium mobilization392 nM[1]

Table 2: Antidepressant-like Effects in Rodent Behavioral Models

CompoundAnimal ModelBehavioral TestDose (mg/kg, i.p.)EffectReference
This compoundMouseForced Swim Test56.6Decreased immobility time[1]
This compoundMouseTail Suspension Test10, 30, 56.6Decreased immobility time
AMN082 (mGlu7 PAM)C57BL/6J and CD1 miceForced Swim Test6Reduced immobility
AMN082 (mGlu7 PAM)C57BL/6J and CD1 miceTail Suspension Test6Reduced immobility
M-5MPEP (mGlu5 partial NAM)C57BL/6J miceTail Suspension TestNot specifiedReversed CUMS-induced increase in immobility

Note: Direct comparative data for this compound in different mouse strains (e.g., C57BL/6J vs. CD-1) was not available in the reviewed literature.

Table 3: Anxiolytic-like Effects in Rodent Behavioral Models

CompoundAnimal ModelBehavioral TestDose (mg/kg)EffectReference
This compoundRatNot specifiedNot specifiedAnxiolytic activity reported
ValtrateSprague-Dawley ratsElevated Plus Maze10, 20Increased time in open arms
EMQMCM (mGlu1 antagonist)RatsFear Potentiated Startle5Inhibited fear potentiated startle
MTEP (mGlu5 antagonist)RatsFear Potentiated Startle2.5, 5Inhibited fear potentiated startle

Note: Specific anxiolytic behavioral data for this compound was not detailed in the initial search results.

Table 4: Pharmacokinetic Parameters

CompoundSpeciesAdministrationKey FindingsReference
This compoundRodentsNot specifiedCNS penetrant
AcetaminophenSprague-Dawley vs. Wistar ratsOralHigher circulating levels in Sprague-Dawley rats
Various DrugsSprague Dawley vs. Wistar Han ratsIn vitro (hepatocytes)Similar metabolic clearance, but differences in metabolite profiles

Note: A direct comparison of this compound pharmacokinetic profiles in different rodent strains was not found in the searched literature.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Apparatus:

  • A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter for mice).

  • The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 15 cm for mice).

Procedure:

  • Mice are individually placed into the cylinder of water for a 6-minute session.

  • The behavior of the animal is typically video-recorded for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • An increase in active behaviors (swimming and climbing) and a decrease in immobility time are indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like effects in mice.

Apparatus:

  • A suspension box or a horizontal bar from which the mouse can be suspended.

  • Adhesive tape to secure the mouse's tail to the suspension bar.

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is then suspended by its tail from the suspension bar, ensuring it cannot escape or hold onto any surfaces.

  • The test duration is typically 6 minutes.

  • The total duration of immobility is recorded, usually during the final 4 minutes of the test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates This compound This compound (NAM) This compound->mGlu3 Inhibits Gi_protein Gi/o Protein mGlu3->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA PKA cAMP->PKA Decreases Activation CREB CREB PKA->CREB Decreases Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Alters

Caption: Canonical signaling pathway of the mGlu3 receptor and the inhibitory effect of this compound.

Experimental_Workflow Animal_Selection Rodent Strain Selection (e.g., C57BL/6J, Sprague-Dawley) Drug_Administration This compound or Alternative Administration (i.p.) Animal_Selection->Drug_Administration Behavioral_Testing Behavioral Assays (FST or TST) Drug_Administration->Behavioral_Testing Data_Analysis Quantification of Immobility Time Behavioral_Testing->Data_Analysis Interpretation Assessment of Antidepressant-like Effects Data_Analysis->Interpretation

Caption: General experimental workflow for assessing the antidepressant-like effects of this compound.

Conclusion

This compound stands as a valuable pharmacological tool for investigating the role of the mGlu3 receptor in the CNS. Its demonstrated antidepressant and anxiolytic-like effects in rodents underscore the therapeutic potential of targeting this receptor. However, this guide also highlights a critical gap in the existing literature: the lack of direct comparative studies across different rodent strains. Such studies are essential for a comprehensive understanding of the compound's efficacy and for selecting the most appropriate animal models for further preclinical development. Future research should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of this compound and other mGlu3 modulators in commonly used inbred and outbred rodent strains to facilitate the translation of these promising preclinical findings.

References

Illuminating mGlu3 Receptor Modulation: A Comparative Guide to In Vitro Assays for VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays used to confirm the activity of VU0650786, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document details experimental protocols, presents comparative data with other relevant compounds, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Metabotropic glutamate receptor 3 (mGlu3), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This compound has emerged as a potent and selective NAM for mGlu3, offering a valuable tool for dissecting the receptor's function and a potential lead for drug development.[1][2] This guide focuses on the primary in vitro methodologies employed to characterize the activity of this compound and compares its performance with an alternative mGlu3 NAM, VU6010572, and the group II mGlu receptor agonist, LY379268.

Comparative Analysis of mGlu3 Modulators

The activity of this compound is typically assessed through functional assays that measure the downstream consequences of receptor modulation. The following table summarizes the key quantitative data for this compound in comparison to VU6010572 and LY379268.

CompoundModulator TypeAssay TypeReadoutValue
This compound mGlu3 NAMCalcium MobilizationIC50392 nM[1]
VU6010572 mGlu3 NAMThallium FluxIC50245 nM
LY379268 Group II mGlu AgonistCalcium MobilizationEC50 (mGlu3)4.48 nM

Key In Vitro Experimental Protocols

The confirmation of this compound's activity on mGlu3 relies on robust and reproducible in vitro assays. The most common functional assays include fluorescence-based calcium mobilization and thallium flux assays. For determining binding affinity, radioligand binding assays are the gold standard.

Fluorescence-Based Calcium Mobilization Assay

This assay is a widely used method to screen for and characterize GPCR modulators.[3][4] For mGlu3, which is coupled to Gi/o proteins and typically leads to a decrease in cAMP, the assay is often performed in a cell line co-expressing the receptor and a promiscuous G-protein, such as Gα16, which redirects the signaling cascade to the release of intracellular calcium.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably co-transfected with the human mGlu3 receptor and the promiscuous Gα16 subunit. Cells are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The day after seeding, the cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter and be cleaved into its active form.

  • Compound Addition and Signal Detection: A baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (e.g., this compound) is then added, followed by the addition of an EC20 or EC80 concentration of an agonist (e.g., glutamate or LY379268) to stimulate the receptor. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The fluorescence signal is normalized to the baseline. For NAMs, the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Thallium Flux Assay

This assay is another functional method to assess the activity of GPCRs that couple to G-protein-gated inwardly rectifying potassium (GIRK) channels. Activation of Gi/o-coupled receptors like mGlu3 can open these channels, leading to an influx of thallium ions, which can be detected by a thallium-sensitive fluorescent dye.

Protocol:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the mGlu3 receptor and GIRK channels is used.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Assay Procedure: The cells are incubated with the test compound (e.g., this compound) before the addition of a stimulus solution containing thallium and a sub-maximal concentration of an agonist.

  • Signal Detection and Analysis: The increase in fluorescence due to thallium influx is measured over time. The rate of thallium flux is used to determine the activity of the compound, and IC50 values are calculated from concentration-response curves.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Ki) of a test compound.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGlu3 receptor.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-LY341495) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filters is then counted using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mGlu3 signaling pathway and the general experimental workflows for the in vitro assays described.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates This compound This compound (NAM) This compound->mGlu3 Inhibits G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K PI3K/Akt Pathway G_protein->PI3K Modulates GIRK GIRK Channel G_protein->GIRK Opens cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion GIRK->K_ion Efflux Functional_Assay_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis A1 Seed mGlu3-expressing cells in microplate A2 Incubate overnight A1->A2 A3 Load cells with fluorescent dye A2->A3 B1 Measure baseline fluorescence A3->B1 B2 Add test compound (e.g., this compound) B1->B2 B3 Add agonist (e.g., Glutamate) B2->B3 B4 Measure fluorescence change B3->B4 C1 Normalize data to baseline B4->C1 C2 Generate concentration- response curve C1->C2 C3 Calculate IC50/EC50 C2->C3 Binding_Assay_Workflow cluster_prep_binding Assay Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis_binding Data Analysis D1 Prepare membranes from mGlu3-expressing cells E1 Incubate membranes with radioligand and test compound D1->E1 F1 Separate bound from free radioligand via filtration E1->F1 F2 Count radioactivity F1->F2 G1 Generate competition binding curve F2->G1 G2 Calculate IC50 and Ki G1->G2

References

A Comparative Guide to the Pharmacokinetic Profiles of mGlu3 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of selected metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulators (NAMs). The data presented is compiled from publicly available preclinical studies and is intended to aid researchers in the selection and application of these pharmacological tools.

Quantitative Pharmacokinetic Data

The following table summarizes key in vitro and in vivo pharmacokinetic parameters for several selective mGlu3 NAMs. Direct comparison between compounds should be made with caution, as experimental conditions such as species, dose, and route of administration may vary between studies.

Compound NameIn Vitro Potency (IC50)SpeciesRoute of AdministrationKey Pharmacokinetic Parameters
ML337 593 nMMouseNot SpecifiedBrain to Plasma Ratio: 0.92[1]
RatNot SpecifiedBrain to Plasma Ratio: 0.3[1]
VU0650786 392 nM[2]RatIntravenous (IV)Half-life (t½): 42 min[2] Plasma Clearance (CL): 37 mL/min/kg[2] Volume of Distribution (Vss): 1.6 L/kg
VU6010572 Not specified in searchesMouseNot SpecifiedEffective in vivo in a tail-suspension test at 3 mg/kg.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a compound after systemic administration.

General Protocol:

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The mGlu3 NAM is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline). Administration can be intravenous (IV) via the tail vein or oral (PO) by gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dose. Blood can be collected via the submandibular vein, retro-orbital sinus, or a cannulated vessel. For terminal samples, cardiac puncture is performed under anesthesia.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the compound in plasma and, if applicable, brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis software.

In Vitro Functional Assays

Objective: To determine the potency of an mGlu3 NAM in inhibiting agonist-induced intracellular calcium mobilization.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human mGlu3 receptor are cultured in appropriate media. For Gi/o-coupled receptors like mGlu3, cells may also be co-transfected with a promiscuous G-protein such as Gα16 to redirect the signal to the calcium pathway.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.

  • Compound Addition: The mGlu3 NAM is added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the NAM, a known mGlu3 agonist (e.g., glutamate or LY379268) is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The IC50 value, representing the concentration of the NAM that causes 50% inhibition of the agonist response, is calculated from the concentration-response curve.

Objective: To measure the functional activity of Gi/o-coupled receptors, such as mGlu3, by detecting the influx of thallium ions through G-protein-coupled inwardly rectifying potassium (GIRK) channels.

General Protocol:

  • Cell Culture: HEK293 cells co-expressing the mGlu3 receptor and GIRK channels are cultured and plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound and Agonist Addition: The mGlu3 NAM is pre-incubated with the cells before the addition of an mGlu3 agonist.

  • Thallium Stimulation: A stimulus buffer containing thallium ions is added to the wells.

  • Signal Detection: Activation of the mGlu3 receptor by the agonist leads to the activation of GIRK channels via Gβγ subunits, allowing thallium ions to enter the cell and increase the fluorescence of the dye. The fluorescence is measured over time using a plate reader.

  • Data Analysis: The inhibitory effect of the NAM on the agonist-induced thallium flux is quantified to determine its potency (IC50).

Signaling Pathway and Experimental Workflow Diagrams

mGlu3_Signaling_Pathway mGlu3 mGlu3 Receptor G_protein Gi/o Protein (α, β, γ subunits) mGlu3->G_protein activates AC Adenylyl Cyclase G_protein->AC αi/o subunit inhibits cAMP cAMP AC->cAMP conversion Glutamate Glutamate (Agonist) Glutamate->mGlu3 binds NAM mGlu3 NAM NAM->mGlu3 binds (allosteric site) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Caption: Canonical Gi/o-coupled signaling pathway for the mGlu3 receptor.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis animal_prep Animal Preparation (e.g., Rat, Mouse) dosing Compound Administration (IV or PO) animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_extraction Sample Extraction plasma_sep->sample_extraction lc_ms LC-MS/MS Analysis sample_extraction->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis report Data Reporting pk_analysis->report

Caption: Generalized workflow for a preclinical pharmacokinetic study.

References

Comparative Analysis of VU0650786: A Selective mGlu3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profile and preclinical efficacy of VU0650786 in comparison to other selective mGlu2 and mGlu3 receptor modulators, providing researchers with critical data for advancing neuropharmacological research.

This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 3 (mGlu3).[1] This guide provides a comparative overview of this compound against other key mGlu2 and mGlu3 modulators, namely VU6010572 (an mGlu3 NAM) and VU6001966 (an mGlu2 NAM). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and execution of preclinical studies in neuroscience.

Pharmacological Profile: A Quantitative Comparison

The selectivity and potency of allosteric modulators are critical parameters for their utility as research tools and potential therapeutic agents. The following table summarizes the key in vitro pharmacological data for this compound and its comparators.

CompoundTargetIC50 (nM)Selectivity
This compound mGlu3 NAM392[2]>76-fold vs mGlu2
VU6010572 mGlu3 NAM245[3][4]High selectivity vs mGlu2
VU6001966 mGlu2 NAM78[5]>350-fold vs mGlu3

Pharmacokinetic Properties in Rodents

Understanding the pharmacokinetic profile of a compound is essential for designing in vivo experiments and interpreting behavioral data. This table outlines the available pharmacokinetic parameters for this compound and its comparators in rodents.

CompoundSpeciesAdministrationCmaxTmaxHalf-life (t1/2)Bioavailability (F)
This compound Rati.p.----
p.o.----
VU6010572 Rati.p.----
VU6001966 Rati.p.----

Pharmacokinetic data for these compounds is not consistently reported across publicly available literature in a directly comparable format. Researchers are advised to consult specific publications for detailed pharmacokinetic profiles relevant to their experimental design.

Preclinical Efficacy in Models of Depression and Anxiety

This compound and related compounds have been evaluated in rodent models of depression and anxiety, primarily the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to assess antidepressant-like activity.

Experimental Protocols

Forced Swim Test (FST) in Mice:

  • Apparatus: Mice are placed in a transparent cylinder (typically 20 cm in diameter and 30-40 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, preventing them from touching the bottom or escaping.

  • Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating with only movements necessary to keep the head above water) is typically recorded during the last 4 minutes of the test.

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) at specified doses and pretreatment times before the test. For instance, this compound has been administered at 30 mg/kg, i.p., 45 minutes prior to the test.

Tail Suspension Test (TST) in Mice:

  • Apparatus: Mice are suspended by their tail using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces (approximately 20-25 cm from the floor).

  • Procedure: The test duration is typically 6 minutes, during which the total time of immobility is recorded.

  • Drug Administration: Similar to the FST, compounds are administered i.p. at defined doses and times before the test.

Comparative Efficacy Data
CompoundTestSpeciesDose (i.p.)Outcome
This compound FSTMouse30 mg/kgDecreased immobility time
TSTMouse30 mg/kgDecreased immobility time
VU6010572 TSTMouse3 mg/kgDecreased immobility time
VU6001966 FSTMouse10 mg/kgDecreased immobility time
TSTMouse10 mg/kgDecreased immobility time

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

mGlu3 Receptor Signaling Pathway

The mGlu3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates an intracellular signaling cascade. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

mGlu3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu3_Receptor mGlu3 Receptor Glutamate->mGlu3_Receptor Binds & Activates This compound This compound This compound->mGlu3_Receptor Binds & Inhibits Gi_alpha Gαi mGlu3_Receptor->Gi_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates Experimental_Workflow Start Start: Select Compound Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Drug_Administration Drug Administration (e.g., i.p. injection) Animal_Acclimation->Drug_Administration Pretreatment_Period Pretreatment Period (e.g., 45 min) Drug_Administration->Pretreatment_Period Behavioral_Test Behavioral Test (FST or TST) Pretreatment_Period->Behavioral_Test Data_Collection Data Collection (e.g., Immobility Time) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion: Efficacy Determined Data_Analysis->Conclusion Logical_Relationship Thalamocortical_Transmission Thalamocortical Transmission mGlu2_NAM mGlu2 NAM (e.g., VU6001966) Thalamocortical_Transmission->mGlu2_NAM mGlu3_NAM mGlu3 NAM (e.g., this compound) Thalamocortical_Transmission->mGlu3_NAM Presynaptic_Effect Presynaptic mGlu2 Inhibition mGlu2_NAM->Presynaptic_Effect Postsynaptic_Effect Postsynaptic mGlu3 Inhibition mGlu3_NAM->Postsynaptic_Effect Enhanced_Transmission Enhanced Transmission Presynaptic_Effect->Enhanced_Transmission Postsynaptic_Effect->Enhanced_Transmission Antidepressant_Effect Antidepressant-like Effect Enhanced_Transmission->Antidepressant_Effect

References

Safety Operating Guide

Navigating the Disposal of VU0650786: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel research compounds like VU0650786 is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of this compound, a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3 NAM).[1][2] Adherence to these procedures is paramount to protect personnel and the environment.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly followed.[3] Research laboratories are tasked with managing a variety of waste streams, including experimental compounds, solvents, and contaminated lab consumables, all of which are subject to stringent local, state, and federal regulations.[4]

Quantitative Data for this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
IC50 392 nM[1]
Molecular Formula C₂₀H₂₁N₅O₂PubChem
Molecular Weight 379.42 g/mol PubChem
Appearance Solid

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This process is designed to minimize risk and ensure compliance with standard laboratory hazardous waste procedures.

Experimental Workflow: Disposal of this compound

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Steps:
  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

    • Segregate waste streams. Solid waste (e.g., contaminated gloves, paper towels) should be collected separately from liquid waste. Aqueous solutions should not be mixed with non-aqueous (solvent-based) solutions. Sharps must be placed in designated puncture-resistant containers.

  • Containerization and Labeling :

    • Use only compatible, leak-proof containers with secure lids for waste collection.

    • All waste containers must be clearly labeled as "Hazardous Waste." The label must include the full chemical name ("this compound"), the concentration and composition of the waste, the associated hazards (e.g., toxic), the date waste was first added (accumulation start date), and the name and location of the principal investigator's laboratory. Avoid using chemical formulas or abbreviations.

  • Storage :

    • Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.

    • Ensure that incompatible waste types are segregated to prevent dangerous reactions. For instance, acids should be stored separately from bases.

    • Keep waste containers closed except when adding waste.

  • Disposal :

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash after defacing the label.

Understanding the mGlu3 Signaling Pathway

This compound acts as a negative allosteric modulator of the mGlu3 receptor. These receptors are G-protein coupled receptors (GPCRs) that are typically coupled to Gi/Go proteins. Activation of the mGlu3 receptor generally leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This pathway plays a crucial role in modulating synaptic transmission and plasticity.

mGlu3 Receptor Signaling Cascade

cluster_pathway mGlu3 Signaling Pathway Glutamate Glutamate (Agonist) mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates Gi_Go Gαi/o Protein mGlu3->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream Phosphorylates This compound This compound (NAM) This compound->mGlu3 Inhibits

References

Personal protective equipment for handling VU0650786

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling the mGlu3 NAM modulator, VU0650786. This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and storage, and proper disposal methods to ensure a safe laboratory environment.

Summary of Safety and Handling Information

The following table summarizes the key quantitative and qualitative safety information for this compound.

CategoryInformation
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Routes of Exposure Ingestion, inhalation, skin contact, eye contact.[1]
Storage Temperature Powder: -20°C. In solvent: -80°C.[1]
Signal Word Warning
CAS Number 1809085-30-0

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Recommended PPE for Handling this compound
PPE TypeSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., nitrile).[1]
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used when handling the compound, especially if dust or aerosols may be generated.

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical for both researcher safety and maintaining the integrity of this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.

Storage Procedures
  • Container: Keep the container tightly sealed to prevent contamination and exposure.

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.

  • Temperature: For the powdered form, store at -20°C. If dissolved in a solvent, store at -80°C.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol
  • Environmental Precaution: Avoid releasing this compound into the environment. Due to its high toxicity to aquatic life, do not dispose of it down the drain.

  • Spillage: In the event of a spill, collect the spillage to prevent it from entering water sources.

  • Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and approved hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Disposal: The container of this compound must also be disposed of as hazardous waste at an approved waste disposal plant.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

VU0650786_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) - Safety Goggles - Protective Gloves - Lab Coat - Respirator B Work in a well-ventilated area (e.g., Chemical Fume Hood) A->B C Weigh and handle this compound B->C D Prepare solution if necessary C->D F Dispose of waste in a designated hazardous waste container C->F E Store this compound at the correct temperature (-20°C for powder, -80°C in solvent) D->E D->F G Clean work area E->G F->G H Remove and dispose of PPE properly G->H I Wash hands thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.